N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl
説明
BenchChem offers high-quality N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S.ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;/h2-6,9,13,15H,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFLDSVYRDHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113276-94-1, 116970-62-8 | |
| Record name | H 8 dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113276-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(Methylamino)ethyl)isoquinoline-5-sulfonamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116970628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(METHYLAMINO)ETHYL)ISOQUINOLINE-5-SULFONAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPR5E3J77X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A Technical Guide to the Cellular Mechanism of Action of H-89 (N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide, commonly known as H-89, is a cell-permeable isoquinolinesulfonamide compound widely utilized in cellular biology as a pharmacological inhibitor.[1][2] Initially characterized as a potent and highly selective inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA), it has been an invaluable tool for dissecting the roles of the PKA signaling cascade in a myriad of cellular processes.[3][4][5] H-89 exerts its primary inhibitory effect by competitively binding to the ATP pocket of the PKA catalytic subunit.[3][6] However, extensive research has revealed that the initial assumption of its high specificity is a significant oversimplification. H-89 demonstrates inhibitory activity against a range of other kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), MSK1, and S6K1, often with comparable or even greater potency than its inhibition of PKA in certain contexts.[6][7][8][9] This guide provides an in-depth exploration of the molecular mechanism of H-89, detailing its canonical action on PKA, elucidating its critical off-target effects, and presenting validated experimental protocols to study its cellular impact. A thorough understanding of this compound's multi-faceted activity is paramount for the accurate design of experiments and the correct interpretation of resulting data.
Introduction to H-89: The Archetypal PKA Inhibitor
H-89 emerged from a class of isoquinolinesulfonamide derivatives designed as protein kinase inhibitors.[10] Its predecessor, H-8, was also a kinase inhibitor, but H-89 was found to be significantly more potent in its action against PKA.[6] This perceived selectivity made it the de facto chemical tool for researchers aiming to pharmacologically ablate PKA activity to probe its function in processes ranging from gene transcription and cell cycle regulation to apoptosis and neuronal plasticity.[11][12][13][14] While its utility is undeniable, its reputation as a "specific" PKA inhibitor must be approached with caution. The insights gained from studies using H-89 have been profound, but they necessitate re-evaluation in the context of its broader kinase inhibitory profile.
Primary Mechanism of Action: Inhibition of the PKA Catalytic Subunit
The canonical signaling pathway involving PKA is initiated by the elevation of the second messenger, cyclic adenosine monophosphate (cAMP). In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These free C-subunits then phosphorylate target substrate proteins on serine and threonine residues, eliciting a cellular response.
H-89's primary mechanism of action is the direct inhibition of these active PKA catalytic subunits.[6] It functions as a competitive inhibitor with respect to adenosine triphosphate (ATP), binding reversibly to the ATP-binding pocket on the kinase.[3][6][15] This occupation of the active site prevents the binding and hydrolysis of ATP, thereby blocking the transfer of the gamma-phosphate to PKA substrates. The inhibition constant (Ki) for H-89 against PKA is approximately 48 nM.[5][8][16]
Caption: The cAMP/PKA signaling pathway and the inhibitory action of H-89.
The Critical Caveat: Off-Target Kinase Inhibition
A significant body of evidence has demonstrated that H-89 is not exclusively selective for PKA. At concentrations typically used in cell-based assays (10-30 µM), H-89 can inhibit a variety of other protein kinases.[3] This lack of specificity is a critical consideration, as observed cellular effects may be erroneously attributed to PKA inhibition when they are, in fact, a consequence of inhibiting other signaling pathways. Researchers must, therefore, view H-89 as a multi-kinase inhibitor, particularly at higher concentrations.
The causality behind this promiscuity lies in the conserved nature of the ATP-binding pocket across the kinome. While structural nuances confer some degree of selectivity, compounds like H-89 can often fit into the active sites of multiple kinases.
Table 1: Comparative Inhibitory Profile of H-89 Against Various Kinases
| Kinase Target | IC50 (nM) | Primary Cellular Function |
| S6K1 (p70S6K) | 80 | Protein synthesis, cell growth |
| MSK1 | 120 | Transcriptional regulation |
| PKA | 135 | cAMP-mediated signaling |
| ROCKII | 270 | Cytoskeletal dynamics, cell motility |
| PKBα (Akt1) | 2,600 | Survival, proliferation, metabolism |
| MAPKAP-K1b | 2,800 | Stress and mitogen signaling |
Data compiled from multiple sources.[2][6][7][8][17] IC50 values can vary based on assay conditions.
Downstream Cellular Consequences and Phenotypes
The multi-target nature of H-89 leads to a complex array of cellular effects that extend beyond simple PKA inhibition.
-
Transcriptional Regulation: While H-89 effectively blocks PKA-mediated phosphorylation of the CREB transcription factor, its inhibition of MSK1, another kinase that can phosphorylate CREB, complicates the interpretation of its effects on gene expression.[3][12]
-
Cell Growth and Proliferation: H-89 has been shown to inhibit cell growth and induce apoptosis.[13][18] This can be a combined effect of inhibiting PKA, a pro-survival kinase in some contexts, and S6K1, a key component of the mTOR pathway that promotes protein synthesis and cell growth.[17][19]
-
Cytoskeletal Dynamics: H-89's inhibition of ROCKII can lead to significant changes in cell morphology, adhesion, and migration.[9] This is a well-documented PKA-independent effect and is crucial when studying cellular mechanics.
-
Autophagy: Several studies have reported that H-89 can induce autophagy, a cellular recycling process. This effect appears to be independent of PKA signaling and may be linked to its inhibition of other kinases like S6K1.[9][16]
-
Intracellular Trafficking: H-89 has been observed to inhibit transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus, an effect initially attributed to PKA but which may involve other, as-yet-unidentified kinase targets.[15]
Caption: Multi-target signaling network of H-89.
Experimental Protocols for Studying H-89's Effects
To ensure robust and interpretable results, experiments using H-89 must be designed with its mechanism and limitations in mind.
Protocol 5.1: Cellular Assay for PKA Target Engagement via Western Blot
This protocol validates that H-89 is inhibiting PKA activity in a cellular context by measuring the phosphorylation of a known downstream target, CREB.
Causality & Principle: Forskolin is used to directly activate adenylyl cyclase, leading to a surge in cAMP and robust PKA activation. This results in the phosphorylation of CREB at the Serine 133 residue. Pre-treatment with an effective PKA inhibitor like H-89 should block this phosphorylation event. This assay provides a self-validating system: if H-89 does not reduce phospho-CREB levels, its activity or permeability in that specific cell system is questionable.
Methodology:
-
Cell Culture: Plate cells (e.g., SKNMC cells) and grow to 70-80% confluency.[3]
-
Serum Starvation (Optional): To reduce basal kinase activity, serum-starve cells for 4-6 hours in a low-serum medium.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of H-89 (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or a vehicle control (DMSO) for 30-60 minutes.[3]
-
Stimulation: Add a PKA activator, such as Forskolin (e.g., 30 µM), to all wells (except a negative control) and incubate for 10-15 minutes.[3]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against Phospho-CREB (Ser133) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CREB to confirm equal protein loading.[3]
Caption: Experimental workflow for assessing PKA inhibition in cells.
Considerations for Experimental Design and Data Interpretation
-
Concentration is Key: Use the lowest effective concentration of H-89 possible. Always perform a dose-response curve to determine the optimal concentration for PKA inhibition with minimal off-target effects in your system.
-
Use Orthogonal Approaches: Do not rely solely on H-89. To confirm a phenotype is truly PKA-dependent, validate findings using:
-
Structurally different PKA inhibitors.
-
Genetic knockdown/knockout of PKA subunits (e.g., using siRNA or CRISPR/Cas9).
-
Expression of a dominant-negative PKA mutant.
-
-
Acknowledge Off-Targets: When publishing data obtained using H-89, explicitly acknowledge its known off-target effects and discuss how they might influence your results. If studying a process involving the cytoskeleton, for example, the potential inhibition of ROCKII must be addressed.
Conclusion
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl (H-89) remains a powerful and relevant tool for cell signaling research. Its ability to potently inhibit PKA provides a window into the vast regulatory network controlled by cAMP. However, the era of viewing H-89 as a "magic bullet" for specific PKA inhibition is over. For the modern researcher, its value lies in its use as a well-characterized multi-kinase inhibitor. By employing rigorous controls, using orthogonal validation methods, and maintaining a critical perspective on its off-target activities, scientists can continue to leverage H-89 to generate reliable, high-impact data and further unravel the complexities of cellular signaling.
References
-
H-89 - Wikipedia. [Link]
-
PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC. [Link]
-
The in Vitro Effects of H-89, a Specific Inhibitor of Protein Kinase A, in the Human Colonic Carcinoma Cell Line Caco-2 - PubMed. [Link]
-
Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC. [Link]
-
Potential Role for Protein Kinases in Regulation of Bidirectional Endoplasmic Reticulum-to-Golgi Transport Revealed by Protein Kinase Inhibitor H89 - Molecular Biology of the Cell (MBoC). [Link]
-
H89 attenuates cell proliferation (A) and enhances apoptosis (B). Cells... | Download Scientific Diagram - ResearchGate. [Link]
-
Protein Kinase Inhibitor H89 Enhances the Activity of Pseudomonas Exotoxin A–Based Immunotoxins - AACR Journals. [Link]
-
N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide | C12H15N3O2S | CID 3540. [Link]
-
Specific binding of a novel compound, N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) to the active site of cAMP-dependent protein kinase - PubMed. [Link]
-
Protective action of isoquinolinesulfonamides in in vitro models of neuronal apoptosis. [Link]
-
Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. H-89 (hydrochloride) | CAS 130964-39-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H-89 - Wikipedia [en.wikipedia.org]
- 7. H 89 dihydrochloride | Protein Kinase A | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. H-89 dihydrochloride |PKA/G/C Inhibitor | TargetMol [targetmol.com]
- 12. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protective action of isoquinolinesulfonamides in in vitro models of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
- 16. selleckchem.com [selleckchem.com]
- 17. H-89, PKA inhibitor (CAS 130964-39-5) | Abcam [abcam.com]
- 18. The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl chemical structure and molecular weight
Executive Summary
In the precise dissection of intracellular signaling cascades, the ability to selectively uncouple kinase activity from upstream second messengers is paramount. N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide, commonly designated as H-8, is a highly potent, cell-permeable pharmacological tool used to interrogate cyclic-nucleotide-dependent pathways[1][2]. By functioning as a reversible, ATP-competitive inhibitor, H-8 allows researchers to isolate the specific downstream effects of Protein Kinase A (PKA) and Protein Kinase G (PKG) without disrupting upstream adenylyl or guanylyl cyclase activity[]. This whitepaper details the structural dynamics, kinetic profile, and validated experimental methodologies required to effectively deploy H-8 dihydrochloride in advanced biochemical research.
Structural Dynamics and Physicochemical Profile
The efficacy of a kinase inhibitor in live-cell assays is dictated not only by its target affinity but also by its physicochemical properties. The core pharmacophore of H-8 consists of a bicyclic isoquinoline ring system linked to a sulfonamide moiety bearing a methylaminoethyl chain[2][].
Causality in Chemical Formulation: While the free base form of the molecule has a molecular weight of 265.33 g/mol , it is predominantly synthesized and utilized as a dihydrochloride salt[2][4]. This is a deliberate chemical design choice. The addition of two hydrochloride molecules significantly enhances the compound's aqueous solubility, allowing it to be dissolved in standard biological buffers (e.g., PBS or saline) at concentrations up to 10 mg/mL[2]. For researchers conducting sensitive phenotypic assays—such as smooth muscle tissue bath experiments or primary cell culture—this bypasses the need for organic solvents like Dimethyl Sulfoxide (DMSO), which can independently alter membrane fluidity, induce cytotoxicity, and confound signal-to-noise ratios[].
Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide Dihydrochloride |
| Common Synonym | H-8 Dihydrochloride; Protein Kinase Inhibitor H-8 |
| CAS Number | 113276-94-1 |
| Molecular Formula | C12H15N3O2S · 2HCl |
| Molecular Weight | 338.25 g/mol |
| Aqueous Solubility (PBS, pH 7.2) | ≤ 10 mg/mL |
Pharmacological Profile: Kinase Selectivity and Mechanism
H-8 does not interfere with the binding of cAMP or cGMP to the regulatory subunits of PKA or PKG. Instead, its mechanism of action is strictly post-dissociation. Once the cyclic nucleotides bind and the active catalytic subunits are released, H-8 competes directly with intracellular ATP for the highly conserved orthosteric ATP-binding cleft of the kinase[1][2].
Causality in Selectivity: Because the ATP-binding pocket is structurally homologous across the AGC kinase family, H-8 exhibits a specific selectivity profile rather than absolute specificity. The spatial orientation of its methylaminoethyl tail forms favorable electrostatic and hydrogen-bonding interactions with residues unique to the PKA and PKG catalytic clefts. Conversely, steric hindrance reduces its binding affinity for Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK), resulting in higher Ki values for these off-target enzymes[2][].
Kinase Inhibition Profile ( Ki Values)
| Target Kinase | Inhibition Constant ( Ki ) | Selectivity Tier |
| Protein Kinase G (PKG) | 0.48 µM | Primary Target |
| Protein Kinase A (PKA) | 1.20 µM | Primary Target |
| Protein Kinase C (PKC) | 15.0 µM | Off-Target (Moderate) |
| Myosin Light Chain Kinase (MLCK) | 68.0 µM | Off-Target (Weak) |
Signaling Pathway Visualization
Figure 1: Mechanism of Action of H-8 in Cyclic-Nucleotide Signaling Pathways
Experimental Methodologies and Self-Validating Workflows
Because H-8 is an ATP-competitive inhibitor, its apparent IC50 in live cells will always be higher than its cell-free Ki due to high intracellular ATP concentrations (typically 1–5 mM). Therefore, working concentrations must be empirically optimized, and every phenotypic assay must be paired with a self-validating biochemical readout to confirm target engagement.
Preparation of Aqueous Stock Solutions (10 mM)
-
Weighing: Accurately weigh 3.38 mg of H-8 Dihydrochloride powder[1][4].
-
Reconstitution: Add 1 mL of sterile PBS (pH 7.2) or deionized water to the vial[2].
-
Dissolution: Vortex thoroughly until the solution is completely clear. The dihydrochloride salt ensures rapid dissolution without heating.
-
Storage: Aliquot the solution into sterile, light-protected microcentrifuge tubes to prevent photodegradation. Store at -20°C for up to 1 month, or -80°C for up to 6 months[1].
Self-Validating In Vitro Kinase Inhibition Assay
To ensure that any observed phenotypic changes (e.g., apoptosis, altered morphology) are genuinely due to PKA/PKG inhibition, researchers must run a parallel validation assay measuring the direct phosphorylation of a downstream target, such as cAMP Response Element-Binding Protein (CREB).
-
Cell Culture: Seed the target cells (e.g., PC12 cells) in a 6-well plate and culture until 80% confluent.
-
Inhibitor Pre-incubation: Replace the growth media with serum-free media containing 10 µM H-8 dihydrochloride. Incubate for 30 minutes. Causality: This pre-incubation window is mandatory to allow the small molecule to permeate the lipid bilayer and achieve stoichiometric equilibrium within the ATP-binding clefts prior to pathway activation[1][].
-
Pathway Stimulation: Add a known PKA activator, such as Forskolin (10 µM), for 15 minutes. This forces the production of cAMP and the dissociation of PKA catalytic subunits.
-
Cell Lysis: Rapidly wash the cells with ice-cold PBS to halt signaling. Lyse the cells using RIPA buffer heavily supplemented with broad-spectrum phosphatase and protease inhibitor cocktails to preserve the phosphorylation state.
-
Validation Readout: Resolve the lysates via SDS-PAGE and perform a Western Blot. Probe with antibodies against phospho-CREB (Ser133) and total CREB.
-
System Validation: The assay is considered self-validated if the Forskolin-only positive control shows a massive spike in the p-CREB/total CREB ratio, while the H-8 pre-treated group shows a return to baseline or near-baseline levels, confirming successful intracellular kinase blockade.
Figure 2: Self-Validating Experimental Workflow for H-8 Kinase Inhibition
References
-
[4] Fisher Scientific. "N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide Dihydrochloride, TRC". URL: [Link]
Sources
Target Specificity Profile of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl (H-8): A Comprehensive Technical Guide
Executive Summary
Pharmacological Profile & Target Specificity
H-8 exerts its effects by competing with ATP for the catalytic active site of target kinases. The compound's selectivity is concentration-dependent, making the understanding of its inhibition constants ( Ki ) and half-maximal inhibitory concentrations ( IC50 ) critical for experimental design.
Table 1: Target Specificity Profile of H-8
| Kinase Target | Affinity Metric | Value (µM) | Selectivity Tier | Biological Function |
| PKG | Ki | 0.48 | Primary (High) | cGMP-dependent cytosolic signaling |
| PKA | Ki | 1.2 | Primary (High) | cAMP-dependent cytosolic signaling |
| CDK7 (Cyclin H) | IC50 | 6.2 | Secondary (Moderate) | RNA Pol II CTD phosphorylation |
| PKC | Ki | 15.0 | Secondary (Moderate) | Calcium/DAG-dependent signaling |
| CDK8 (Cyclin C) | IC50 | 47.0 | Off-Target (Low) | Transcriptional regulation |
| MLCK | Ki | 68.0 | Off-Target (Low) | Myosin light chain phosphorylation |
Data synthesized from established kinase profiling databases and biochemical assays .
Structural Basis of Selectivity
The interaction between H-8 and the catalytic subunit of PKA serves as the definitive model for isoquinolinesulfonamide binding. H-8 binds quantitatively to the active site of the PKA catalytic subunit at a 1:1 molar ratio, effectively protecting the enzyme from irreversible inactivation by ATP analogues such as p-fluorosulfonylbenzoyl-5'-adenosine (FSBA) .
Mechanistic Causality: High-resolution X-ray crystallography (e.g., PDB: 1YDS) demonstrates that H-8 acts as a direct competitive inhibitor within the ATP-binding cleft. The selectivity for PKA/PKG over PKC is driven by precise atomic interactions:
-
Hinge Region Anchoring: The isoquinoline ring nitrogen of H-8 ligates directly to the backbone amide of Val-123 in the PKA hinge region .
-
Tail Stabilization: The extended N-[2-(methylamino)ethyl] tail forms a critical hydrogen bond with the backbone carbonyl of Glu-170 [[1]]([Link]).
This specific spatial orientation perfectly complements the electrostatics and steric dimensions of the PKA/PKG binding pocket. In contrast, the ATP-binding pocket of PKC imposes steric constraints that are less favorable for the extended sulfonamide side chain, resulting in a ~12-fold drop in affinity ( Ki = 15.0 µM) .
Secondary Targets: Transcriptional Modulation
These CDKs are biochemically distinct enzymes responsible for phosphorylating the carboxyl-terminal domain (CTD) of RNA polymerase II, a mandatory step for basal transcriptional processes and cell viability . Because CDK7 inhibition occurs at concentrations (6.2 µM) perilously close to the doses required for complete PKA inhibition in whole cells, researchers must carefully decouple acute cytosolic signaling effects from delayed transcriptional repression.
Figure 1: Dual-pathway modulation by H-8 targeting PKA/PKG and transcriptional CDKs.
Experimental Workflows & Self-Validating Protocols
To isolate PKA-specific effects from PKC or CDK-mediated off-target effects, in vitro assays must be performed under tightly controlled thermodynamic and substrate conditions.
Protocol: Self-Validating In Vitro Kinase Assay for H-8 Specificity
Objective: To quantitatively determine the inhibitory efficacy of H-8 against PKA while controlling for ATP competition and off-target PKC activity.
Step-by-Step Methodology:
-
Reagent Preparation : Dissolve H-8 Dihydrochloride in anhydrous DMSO to yield a 10 mM stock solution .
-
Causality : DMSO ensures complete solubilization of the hydrophobic isoquinoline ring. The final assay concentration of DMSO must be kept strictly below 1% (v/v) to prevent solvent-induced denaturation of the kinase.
-
-
Enzyme-Inhibitor Pre-Incubation : In a microplate, combine recombinant PKA catalytic subunit with a titration series of H-8 (0.01 µM to 50 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Incubate for 15 minutes at 25°C.
-
Causality : While H-8 does not require divalent cations to bind the apoenzyme , Mg²⁺ is strictly required for the subsequent phosphotransfer reaction. Pre-incubation allows the system to reach thermodynamic equilibrium, ensuring accurate binding kinetics before substrate competition begins [[2]]([Link]).
-
-
Reaction Initiation : Initiate the reaction by adding a substrate master mix containing Kemptide (PKA-specific substrate) and ATP at a final concentration exactly equal to the PKA Km (~10-15 µM).
-
Causality : Because H-8 is ATP-competitive , operating at the ATP Km sensitizes the assay to competitive displacement. Using saturating ATP levels will artificially inflate the apparent IC50 , masking the true potency of the inhibitor.
-
-
Detection : Terminate the reaction after 30 minutes using phosphoric acid (for radiometric ³²P assays) or a proprietary stop buffer (for TR-FRET assays). Quantify the phosphorylated substrate.
-
Self-Validation (Orthogonal Control) : Run a parallel assay using recombinant PKC and its specific substrate, treating with exactly 15 µM H-8.
-
Causality : At 15 µM, H-8 should inhibit PKC by approximately 50% ( Ki = 15 µM) . If PKC is inhibited significantly more than 50%, it indicates potential inhibitor aggregation, buffer incompatibility, or ATP concentration errors, thus invalidating the PKA specificity claim.
-
Figure 2: Self-validating in vitro kinase assay workflow for H-8 specificity testing.
Data Interpretation & Troubleshooting
When utilizing H-8 in complex biological systems, anomalous data often arises from a failure to respect the compound's kinetic boundaries.
Table 2: Troubleshooting Guide for H-8 Applications
| Observation | Mechanistic Cause (Causality) | Corrective Action |
| Apparent loss of PKA selectivity in vitro | ATP concentration in the buffer exceeds Km , outcompeting H-8 at the active site. | Recalibrate ATP to exact Km (~10-15 µM) for the specific PKA batch being used. |
| Unexplained cell death in prolonged assays | Inhibition of CDK7/CDK8 leading to RNA Pol II CTD hypophosphorylation and transcriptional arrest . | Limit H-8 exposure to <4 hours for acute signaling studies, or lower the dose to <5 µM. |
| Inconsistent IC50 between replicates | Incomplete thermodynamic equilibrium before ATP addition. | Extend the pre-incubation step of the enzyme and H-8 to a full 20 minutes . |
| Precipitation in assay buffer | Hydrophobic aggregation of the isoquinoline ring in aqueous solution. | Ensure stock is fully dissolved in anhydrous DMSO; maintain final DMSO at ≤1% . |
References
-
Hagiwara M, Inagaki M, Hidaka H. Specific binding of a novel compound, N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) to the active site of cAMP-dependent protein kinase. Molecular Pharmacology. 1987.[Link]
-
Engh RA, Girod A, Kinzel V, Huber R, Bossemeyer D. Crystal structures of catalytic subunit of cAMP-dependent protein kinase in complex with isoquinolinesulfonyl protein kinase inhibitors H7, H8, and H89. Structural implications for selectivity. Journal of Biological Chemistry. 1996.[Link]
-
Rickert P, Corden JL, Lees E. Cyclin C/CDK8 and cyclin H/CDK7/p36 are biochemically distinct CTD kinases. Oncogene. 1999.[Link]
-
NCBI Molecular Modeling Database. 1YDS: Structure of CAMP-dependent protein kinase, alpha-catalytic subunit in complex with H8 protein kinase inhibitor. National Center for Biotechnology Information. 1996.[Link]
Sources
- 1. Crystal structures of catalytic subunit of cAMP-dependent protein kinase in complex with isoquinolinesulfonyl protein kinase inhibitors H7, H8, and H89. Structural implications for selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific binding of a novel compound, N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) to the active site of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profiling of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl (H-8): A Technical Guide to Cyclic Nucleotide Kinase Inhibition
Introduction & Structural Pharmacology
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride, commonly known as H-8 , is a foundational small-molecule inhibitor belonging to the isoquinolinesulfonamide class. Originally synthesized and characterized in the 1980s, H-8 serves as a potent, cell-permeable, and reversible inhibitor of cyclic nucleotide-dependent protein kinases, predominantly Protein Kinase A (PKA) and Protein Kinase G (PKG) ().
Unlike allosteric modulators, H-8 operates via ATP-competitive inhibition . Crystallographic studies of the PKA catalytic subunit in complex with H-8 reveal that the isoquinoline ring occupies the adenine-binding pocket of the kinase hinge region, while the sulfonamide moiety interacts with the ribose-binding site, effectively locking the kinase in an inactive conformation (). Understanding this mechanism is critical for researchers, as the apparent inhibitory potency ( IC50 ) of H-8 in biochemical assays is mathematically dependent on the ambient ATP concentration.
Target Selectivity and Kinetic Profiling
A common pitfall in kinase signaling research is assuming absolute inhibitor specificity. H-8 exhibits a strong preference for PKG and PKA over Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). However, at higher concentrations, it also disrupts transcriptional elongation by inhibiting cyclin-dependent kinases such as Cdk7 and Cdk8 ().
Table 1: Quantitative Kinase Selectivity Profile of H-8
| Target Kinase | Inhibition Constant ( Ki ) | Apparent IC50 | Primary Cellular Function |
| PKG | 0.48 µM | ~0.6 µM | Smooth muscle relaxation, vasodilation |
| PKA | 1.2 µM | ~1.5 µM | cAMP-mediated gene transcription (CREB) |
| Cdk7/p36 | N/A | 6.2 µM | Transcriptional elongation, cell cycle |
| PKC | 15.0 µM | ~18.0 µM | Calcium/DAG-mediated signaling |
| Cdk8/CycC | N/A | 47.0 µM | Mediator complex regulation |
| MLCK | 68.0 µM | >70.0 µM | Cytoskeletal dynamics |
(Data synthesized from and )
Pathway Interception Architecture
To contextualize H-8's utility, we must map its interception point within the cyclic nucleotide signaling cascade. H-8 does not prevent the generation of cAMP or cGMP by adenylyl/guanylyl cyclases; rather, it paralyzes the executioner kinases.
Fig 1: H-8 intercepts the PKA/PKG signaling cascade by competitively blocking ATP binding.
Causality in Experimental Design: Why Choose H-8?
When designing an experiment to probe PKA/PKG pathways, researchers often debate between H-8, H-89, and peptide inhibitors (like PKI).
-
Why H-8 over H-89? While H-89 is a more potent PKA inhibitor, it possesses severe off-target effects on MSK1, S6K1, and ROCK. H-8 offers a slightly different selectivity profile, making it an excellent orthogonal tool. If a cellular phenotype is reversed by both H-8 and H-89, the confidence that PKA/PKG is the true target increases exponentially.
-
Why H-8 over PKI? PKI (Protein Kinase Inhibitor peptide) is highly specific to PKA but is not intrinsically cell-permeable without myristoylation or delivery vectors. H-8, as a small molecule, easily penetrates cell membranes, making it ideal for rapid, live-cell phenotypic assays ().
Self-Validating Experimental Workflows
A robust pharmacological protocol must be self-validating. It must internally prove that the observed effect is due to on-target kinase inhibition and not compound toxicity or assay artifacts. Below is a self-validating workflow for assessing PKA inhibition by H-8 in live cells.
Protocol: Self-Validating Cellular Target Engagement Assay (p-CREB Readout)
-
Step 1: Reagent Preparation & Storage
-
Action: Dissolve H-8 DiHCl in anhydrous DMSO to a 10 mM stock. Aliquot and store at -20°C.
-
Causality: H-8 is susceptible to hydrolysis over prolonged periods in aqueous solutions. DMSO ensures stability. Freeze-thaw cycles must be limited to prevent compound degradation.
-
-
Step 2: Cellular Stimulation (The Positive Control)
-
Action: Serum-starve HEK293 cells for 4 hours. Treat with 10 µM Forskolin (an adenylyl cyclase activator) for 15 minutes.
-
Causality: Starvation reduces basal kinase activity. Forskolin artificially spikes intracellular cAMP, hyper-activating PKA. This creates a massive, easily measurable dynamic range for the inhibitor to act upon.
-
-
Step 3: H-8 Dose-Response Treatment
-
Action: Pre-treat parallel cell cultures with a titration of H-8 (0.1 µM, 1 µM, 5 µM, 15 µM, 50 µM) for 30 minutes prior to Forskolin stimulation.
-
Causality: A single concentration is never sufficient due to off-target effects at high doses. A dose-response curve allows for the calculation of a cellular IC50 . Pre-treatment ensures the inhibitor has occupied the ATP-binding pocket before the cAMP surge activates the kinase.
-
-
Step 4: The Self-Validation Loop (ATP Competition Proof)
-
Action: In a parallel in vitro TR-FRET kinase assay using purified PKA, run the H-8 dose-response at two different ATP concentrations: 10 µM (near Km ) and 1 mM (physiological).
-
Causality: If H-8 is truly ATP-competitive, the IC50 will shift significantly to the right (become less potent) at 1 mM ATP. If the IC50 does not shift, the compound has aggregated or is acting non-specifically, invalidating the experiment.
-
-
Step 5: Orthogonal Readout & Viability Counter-Screen
-
Action: Lyse cells and perform a Western Blot for Phospho-CREB (Ser133) and total CREB. Simultaneously, run a CellTiter-Glo (ATP-based viability) assay on a duplicate plate.
-
Causality: p-CREB is the direct downstream target of PKA. Total CREB proves the protein wasn't degraded. The viability assay ensures that the reduction in p-CREB isn't simply because the cells are dead (a common false-positive in inhibitor screens).
-
References
-
Engh, R. A., Girod, A., Kinzel, V., Huber, R., & Bossemeyer, D. (1996). Crystal structures of catalytic subunit of cAMP-dependent protein kinase in complex with isoquinolinesulfonyl protein kinase inhibitors H7, H8, and H89. The Journal of Biological Chemistry, 271(42), 26157–26164.[Link]
-
Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036–5041.[Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3540, N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide. PubChem.[Link]
Whitepaper: Isoquinolinesulfonamide Derivatives as Serine/Threonine Kinase Inhibitors
Executive Summary
As the complexity of signal transduction pathways becomes clearer, the demand for highly selective, cell-permeable kinase inhibitors has surged. Isoquinolinesulfonamide derivatives represent a foundational class of small-molecule inhibitors targeting the AGC family of serine/threonine kinases, including cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), protein kinase C (PKC), and Rho-associated coiled-coil containing protein kinase (ROCK).
This technical guide synthesizes the structural pharmacology, quantitative profiling, and rigorous experimental methodologies required to evaluate these compounds. Designed for researchers and drug development professionals, this document establishes self-validating protocols to ensure high-fidelity data generation in kinase inhibitor profiling.
Structural Evolution and Mechanism of Action (MoA)
The genesis of isoquinolinesulfonamide kinase inhibitors stems from a critical structural observation in the 1980s: replacing the naphthalene ring of naphthalenesulfonamide calmodulin antagonists (such as W-7) with an isoquinoline ring fundamentally shifted the molecule's bioactivity. This substitution abolished calmodulin antagonism while conferring the ability to directly inhibit protein kinases[1].
Causality in Molecular Docking: Isoquinolinesulfonamides function as reversible, ATP-competitive inhibitors . The isoquinoline moiety acts as an adenine mimetic, docking into the highly conserved orthosteric ATP-binding cleft located in the hinge region of the kinase domain[2]. The sulfonamide group and its attached aliphatic polyamine or piperazine tail extend outward toward the ribose-binding pocket and solvent-exposed regions. Because the ATP-binding pocket is highly conserved across the kinome, the specific chemical modifications on this tail—such as the addition of a methylpiperazine in H-7 or a bromocinnamylamino group in H-89—dictate the molecule's spatial geometry and electrostatic interactions, thereby driving its selectivity toward specific kinase subfamilies[3].
Quantitative Pharmacodynamics: Selectivity and Potency
To rationally design experiments, researchers must understand the differential affinities of the "H-series" compounds. While early derivatives like H-7 were relatively broad-spectrum, structural refinements yielded highly specific inhibitors like H-89 (for PKA) and H-1152 (for ROCK).
Table 1: Pharmacodynamic Profiling of Key Isoquinolinesulfonamide Derivatives
| Compound | Primary Target | Target Affinity ( Ki / IC50 ) | Off-Target Affinities |
| H-7 | PKC / Broad | Ki = 6.0 µM (PKC) | Ki = 3.0 µM (PKA), 5.8 µM (PKG)[1] |
| H-8 | PKG | Ki = 0.48 µM (PKG) | Ki = 1.2 µM (PKA), 15 µM (PKC)[1] |
| H-89 | PKA | Ki = 48 nM (PKA) | Weak inhibition of AKT1/2[4] |
| Fasudil (HA-1077) | ROCK | IC50 = 0.74 µM (ROCK) | Poor inhibitor of PKC/PKA[5] |
| H-1152 | ROCK | Ki = 1.6 nM (ROCK) | Ki = 630 nM (PKA), 9.27 µM (PKC)[6] |
Data synthesis indicates that while H-1152 is orders of magnitude more potent than Fasudil against ROCK, both maintain a strong therapeutic window before engaging off-target kinases like PKA or PKC.
Modulation of the Rho/ROCK Signaling Axis
One of the most clinically relevant targets of isoquinolinesulfonamides is ROCK. ROCK regulates actin cytoskeleton reorganization, cell migration, and apoptosis[7]. Fasudil (HA-1077) competitively blocks ATP binding to the ROCK catalytic domain, preventing the downstream phosphorylation of Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC)[2].
Rho/ROCK signaling pathway modulation by the isoquinolinesulfonamide inhibitor Fasudil.
Experimental Methodologies: Self-Validating Assay Systems
To ensure robust, reproducible data, assays evaluating isoquinolinesulfonamides must be designed as self-validating systems. This means integrating intrinsic quality controls (like Z'-factor calculations) and physiological baselines.
In Vitro TR-FRET Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase profiling due to its high signal-to-noise ratio and resistance to compound auto-fluorescence.
Rationale & Causality: Because isoquinolinesulfonamides are ATP-competitive, the concentration of ATP in the assay is the most critical variable. Running the assay at an ATP concentration significantly higher than the kinase's Km will artificially inflate the apparent IC50 of the inhibitor. Rule of thumb: Set [ATP]≤KmATP for the specific kinase being tested.
Step-by-Step Protocol:
-
Kinase/Substrate Preparation: Dilute recombinant ROCK1/2 or PKA in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add the specific biotinylated peptide substrate.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the isoquinolinesulfonamide (e.g., H-1152) in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤ 1% (DMSO >1% can denature the kinase).
-
Reaction Initiation: Add ATP at exactly the pre-determined Km concentration to initiate the reaction.
-
Incubation: Incubate at Room Temperature for 60 minutes. Validation check: Ensure this time point falls within the linear phase of product formation to obey Michaelis-Menten kinetics.
-
Quench & Detection: Add EDTA (to chelate Mg²⁺ and halt kinase activity) alongside Europium-labeled anti-phospho antibodies and Streptavidin-APC.
-
Data Validation: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor ≥ 0.6 validates the assay's dynamic range. Plot the TR-FRET emission ratio (665nm/615nm) against log[inhibitor] to derive the IC50 .
Step-by-step experimental workflow for in vitro TR-FRET kinase inhibition profiling.
Cell-Based Functional Profiling: Cytoskeletal Dynamics
In vitro potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP concentrations (typically 1-5 mM).
Rationale & Causality: To evaluate Fasudil's effect on the ROCK pathway, researchers must first synchronize the cells' basal kinase activity. Serum starvation removes growth factors that cause erratic baseline ROCK activation. Subsequent stimulation with Lysophosphatidic Acid (LPA) provides a synchronized, massive spike in RhoA/ROCK activity[7], creating a wide dynamic window to measure Fasudil's inhibitory effect.
Step-by-Step Protocol:
-
Cell Seeding & Starvation: Seed fibroblasts or urothelial cancer cells (e.g., UM-UC-3) at 10,000 cells/well. After 24 hours, replace medium with serum-free medium for 16 hours to establish a quiescent baseline.
-
Inhibitor Pre-treatment: Treat cells with Fasudil (1 µM, 10 µM, 50 µM) for 1 hour. Self-validation: Include a vehicle control (DMSO) and a reference compound (e.g., Y-27632) to benchmark efficacy.
-
Agonist Stimulation: Add 10 µM LPA for 15 minutes to induce rapid actin stress fiber formation via the RhoA/ROCK axis.
-
Fixation & Staining: Fix cells with 4% Paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with TRITC-Phalloidin (binds F-actin) and DAPI (nuclear counterstain).
-
Quantification: Use high-content imaging to quantify stress fiber density. A successful assay will show a dose-dependent dissolution of stress fibers in Fasudil-treated wells compared to the LPA-only control.
Translational Perspectives
The rigorous characterization of isoquinolinesulfonamides has paved the way for significant clinical applications. Fasudil was initially approved in Japan for the prevention of cerebral vasospasm following subarachnoid hemorrhage[8]. However, recent translational research has pivoted toward neurodegenerative diseases (NDDs). By inhibiting ROCK, Fasudil reduces neuroinflammation, promotes axonal regeneration, and stimulates astrocytes to produce granulocyte colony-stimulating factor (G-CSF), offering neuroprotection in models of Parkinson's and Alzheimer's diseases[9],[8]. The continued refinement of these assays will be critical in developing next-generation, highly selective isoquinolinesulfonamide derivatives with optimized blood-brain barrier penetrance.
References
-
Hidaka, H., et al. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. PubMed / Biochemistry. Available at:[Link]
-
MDPI (2013). cGMP-Dependent Protein Kinase Inhibitors in Health and Disease. MDPI. Available at:[Link]
-
Leiden University (Scholarly Publications). Development of kinase inhibitors and activity-based probes. Available at:[Link]
-
Abe, H., et al. (2014). The Rho-kinase inhibitor HA-1077 suppresses proliferation/migration and induces apoptosis of urothelial cancer cells. PMC. Available at:[Link]
-
PubMed (2009). Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF. PubMed. Available at:[Link]
-
Frontiers in Pharmacology (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers. Available at:[Link]
-
PubMed (2006). Molecular mechanism for the regulation of rho-kinase by dimerization and its inhibition by fasudil. PubMed. Available at:[Link]
Sources
- 1. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism for the regulation of rho-kinase by dimerization and its inhibition by fasudil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. apexbt.com [apexbt.com]
- 6. usbio.net [usbio.net]
- 7. The Rho-kinase inhibitor HA-1077 suppresses proliferation/migration and induces apoptosis of urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 9. Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl stock solution
Application Note: Preparation, Stabilization, and Experimental Application of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl (H-8) Stock Solutions
Executive Summary & Biochemical Profile
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride, universally referred to as H-8 , is a foundational pharmacological tool used to interrogate cyclic-nucleotide-dependent signaling cascades. As a cell-permeable, reversible inhibitor, it competes directly with ATP at the catalytic core of Protein Kinase A (PKA) and Protein Kinase G (PKG)[1].
Field-Proven Insight: While its halogenated successor, H-89, is more frequently cited in literature, H-8 remains indispensable when researchers require high aqueous solubility for in vivo dosing without the confounding toxicity of organic co-solvents, or when a broader cyclic-nucleotide kinase inhibitor profile is desired[2].
Table 1: Physicochemical Specifications
| Property | Specification |
|---|---|
| Chemical Name | N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride |
| Common Name | H-8 dihydrochloride |
| CAS Number | 113276-94-1[3] |
| Molecular Formula | C₁₂H₁₅N₃O₂S · 2HCl[3] |
| Molecular Weight | 338.25 g/mol [3] |
| Solubility (Sterile Water) | ≥ 10 mg/mL (29.56 mM)[4] |
| Solubility (Anhydrous DMSO) | ≥ 20.83 mg/mL (61.58 mM)[5] |
Mechanism of Action: The Causality of Inhibition
H-8 does not interact with the regulatory subunits of PKA or PKG, nor does it affect upstream cAMP/cGMP binding. Instead, it acts exclusively on the free catalytic subunits post-dissociation. By structurally mimicking the adenine ring of ATP, the isoquinolinesulfonamide moiety occupies the ATP-binding cleft (Kᵢ ≈ 1.2 µM for PKA; 0.5 µM for PKG)[2].
Causality in Assay Design: Because H-8 is an ATP-competitive inhibitor, its apparent IC₅₀ in your assay will not be static. It is heavily dependent on the intracellular ATP concentration of your specific cell line. Highly metabolic cancer lines often require higher working concentrations of H-8 to achieve the same fractional inhibition of PKA compared to primary cells.
Caption: Mechanism of Action: H-8 competitively inhibits ATP binding at the catalytic subunit of PKA/PKG.
Workflow & Step-by-Step Preparation Protocol
To ensure a self-validating system, this protocol includes visual and physical checkpoints to guarantee complete dissolution and long-term stability.
Caption: Workflow for the preparation, dissolution, and storage of H-8 dihydrochloride stock solutions.
Table 2: Reconstitution Mass/Volume Matrix Data supported by [5].
| Desired Concentration | Vol. of Solvent for 1 mg | Vol. of Solvent for 5 mg | Vol. of Solvent for 10 mg |
|---|---|---|---|
| 1 mM | 2.9564 mL | 14.7820 mL | 29.5639 mL |
| 5 mM | 0.5913 mL | 2.9564 mL | 5.9128 mL |
| 10 mM | 0.2956 mL | 1.4782 mL | 2.9564 mL |
| 20 mM | 0.1478 mL | 0.7391 mL | 1.4782 mL |
Step-by-Step Methodology:
-
Equilibration : Allow the lyophilized H-8 DiHCl vial to equilibrate to room temperature (20–25°C) for at least 30 minutes inside a desiccator.
-
Causality: The DiHCl salt is highly hygroscopic. Opening a cold vial causes ambient moisture condensation, which initiates premature hydrolysis and artificially inflates the mass during weighing[5].
-
-
Solvent Selection & Addition :
-
For In Vitro / Long-Term Storage: Add anhydrous DMSO.
-
For In Vivo / Immediate Aqueous Assays: Add sterile, nuclease-free H₂O or 0.9% Saline.
-
-
Dissolution & Cavitation : Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.
-
Self-Validation Checkpoint: Hold the tube against a bright light source. The solution must be 100% optically clear. If phase separation or micro-crystals are visible, heat the solution to 60°C for 5 minutes and re-sonicate until absolute clarity is achieved[5].
-
-
Aliquoting : Divide the master stock into 20–50 µL single-use aliquots in sterile, amber Eppendorf tubes.
-
Causality: H-8 is susceptible to degradation from repeated freeze-thaw cycles. Single-use aliquots prevent the introduction of moisture and thermal stress, preserving the structural integrity of the sulfonamide bond[5].
-
-
Storage : Store aliquots immediately at -80°C (stable for up to 6 months) or -20°C (stable for 1 month)[5].
Causality Behind Experimental Choices (E-E-A-T)
-
Dihydrochloride Salt vs. Free Base : The dihydrochloride (DiHCl) salt form is specifically synthesized to protonate the basic amine groups of the isoquinolinesulfonamide core. This disrupts the crystalline lattice energy and drastically increases thermodynamic solubility in aqueous media compared to the free base form[3].
-
Solvent Selection (DMSO vs. Water) : For in vivo animal models, sterile saline or water is strictly preferred to avoid DMSO-induced cytotoxicity and off-target membrane permeabilization. However, for in vitro long-term storage, anhydrous DMSO is critical. Aqueous solutions are susceptible to slow hydrolytic cleavage over months, whereas anhydrous DMSO arrests this degradation pathway.
-
Temperature and Sonication : Heating to 60°C provides the activation energy required to break intermolecular hydrogen bonds in highly concentrated stocks (>10 mM). Sonication provides cavitation forces that physically disrupt microscopic aggregates[5].
Advanced Application Guidelines
In Vitro Cell Culture :
-
Working Concentration : Typically 10 µM to 50 µM.
-
Protocol : Dilute the DMSO stock 1:1000 into pre-warmed culture media to ensure the final DMSO concentration does not exceed 0.1% (v/v). Pre-incubate cells for 30–45 minutes prior to the addition of PKA activators (e.g., Forskolin or db-cAMP). This allows sufficient time for the compound to permeate the lipid bilayer and equilibrate within the cytosol.
In Vivo Animal Models :
-
Formulation : H-8 DiHCl can be dissolved directly in 0.9% saline at concentrations up to 2.5 mg/mL[5].
-
Protocol : For systemic administration (e.g., to prevent cardiac arrhythmias like Torsade de Pointes), H-8 is typically infused intravenously. Its high aqueous solubility ensures it does not precipitate in the bloodstream, a common failure point for highly lipophilic kinase inhibitors[2].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3540, N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide". PubChem. URL:[Link]
-
Hidaka, H., et al. "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C." Biochemistry 23.21 (1984): 5036-5041. URL:[Link]
-
Fiset, C., et al. "Systemic Administration of Calmodulin Antagonist W-7 or Protein Kinase A Inhibitor H-8 Prevents Torsade de Pointes in Rabbits." Circulation (AHA Journals). URL:[Link]
Sources
Application Note & Protocols: Utilizing H-89 DiHCl for Protein Kinase A (PKA) Inhibition in Cell Culture
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide Dihydrochloride, commonly known as H-89 DiHCl, in cell culture applications. This guide moves beyond a simple recitation of steps to explain the underlying principles, ensuring that experimental design is both robust and self-validating.
Introduction: The Role of H-89 in Signal Transduction Research
Protein Kinase A (PKA), a central enzyme in the cyclic AMP (cAMP) signaling pathway, is a critical regulator of numerous cellular processes, including gene expression, metabolism, cell proliferation, and apoptosis.[1] The ability to selectively modulate PKA activity is essential for dissecting its complex roles in health and disease. H-89 is a cell-permeable isoquinolinesulfonamide compound that has become a standard tool for the pharmacological inhibition of PKA.[2][3][4] It acts as a potent, reversible, and ATP-competitive inhibitor of PKA, with an in vitro inhibition constant (Ki) of approximately 48 nM.[5][6][7] By competitively binding to the ATP pocket on the PKA catalytic subunit, H-89 prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[4][5] This application note provides detailed protocols for preparing, validating, and using H-89 in a cell culture setting, with a strong emphasis on addressing its known off-target effects to ensure data integrity.
Mechanism of Action: PKA Inhibition by H-89
The canonical cAMP signaling pathway begins with the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. Two cAMP molecules bind to each of the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two active catalytic subunits. These catalytic subunits then phosphorylate serine and threonine residues on a multitude of substrate proteins, such as the transcription factor CREB (cAMP response element-binding protein). H-89 directly interferes with this final step.
Figure 1: The cAMP/PKA signaling pathway and the inhibitory action of H-89.
Critical Consideration: The H-89 Selectivity Profile
While widely used as a PKA inhibitor, H-89 is not entirely specific, a critical factor that must be considered in experimental design and data interpretation.[8][9] At concentrations typically used in cell-based assays (10-30 µM), H-89 can inhibit a range of other kinases, which can lead to PKA-independent effects.[10] Researchers must not rely solely on H-89 as evidence for PKA involvement in a biological process.[9][11]
Key Off-Target Kinases: It is crucial to be aware that H-89 inhibits several other kinases with IC50 values that can be reached in cellular experiments.[12]
| Kinase | IC50 (nM) | Potential Confounding Effect | Reference |
| S6K1 | 80 | Regulation of protein synthesis, cell growth | [12][13] |
| MSK1 | 120 | Chromatin remodeling, gene expression | [12][13] |
| ROCKII | 270 | Cytoskeletal regulation, cell motility | [11][12] |
| PKBα/Akt | 2600 | Cell survival, proliferation | [11][12] |
| MAPKAP-K1b | 2800 | Cell stress response | [11][12] |
This table summarizes key off-target kinases. A kinase screen has shown H-89 can inhibit at least 21 different kinases by 90% or more at a 10 µM concentration.[11]
To ensure scientific rigor, a self-validating experimental design should be employed. This involves incorporating multiple control strategies to confirm that the observed effects are genuinely due to PKA inhibition.
Figure 2: A self-validating workflow for confirming PKA-dependent effects.
Preparation and Storage of H-89 DiHCl
Proper handling and storage are paramount to maintaining the potency and stability of H-89.
Solubility and Stock Solution Preparation: H-89 DiHCl is a crystalline solid that should be stored at -20°C, desiccated and protected from light.[5] It exhibits varying solubility in different solvents. Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Max Concentration | Reference |
| DMSO | 51.93 - 100 mg/mL | [5] |
| Water | ~12.98 mg/mL (25 mM) | |
| DMF | ~30 mg/mL | [12][14] |
| Ethanol | ~2 mg/mL | [5][14] |
Protocol for 20 mM Stock Solution in DMSO:
-
Aseptic Technique: Work in a sterile biological safety cabinet.
-
Weighing: H-89 DiHCl has a molecular weight of 519.28 g/mol (anhydrous basis).[2] To prepare 1 mL of a 20 mM stock, you will need 10.38 mg. Commercial suppliers often provide pre-weighed vials (e.g., 5.19 mg).[5]
-
Reconstitution: For a vial containing 5.19 mg of H-89 DiHCl, add 0.5 mL of sterile, anhydrous DMSO to achieve a final concentration of 20 mM.[5]
-
Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution if needed.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into small-volume, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[5]
-
Storage: Store the aliquots at -20°C, protected from light. Once in solution, the compound is stable for up to 3 months.[5] Some sources suggest stability for up to 4 months at 4°C, but -20°C is standard practice for long-term preservation.[3]
Determining the Optimal Working Concentration
The effective concentration of H-89 varies significantly depending on the cell type, cell density, incubation time, and the specific biological question. While a general range of 10 µM to 30 µM is effective for inhibiting PKA substrate phosphorylation in most cellular assays, it is imperative to empirically determine the optimal concentration for your specific model system.[5]
Protocol: Dose-Response Experiment via Western Blot for Phospho-CREB
This protocol provides a framework for determining the IC50 of H-89 for PKA inhibition in your cell line of interest. The phosphorylation of CREB at Ser133 is a well-established downstream event of PKA activation.
-
Cell Seeding: Plate your cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Prepare H-89 Dilutions: On the day of the experiment, thaw an aliquot of your 20 mM H-89 stock solution. Prepare a series of working concentrations in your serum-free cell culture medium. A typical range would be: 0 µM (vehicle control, e.g., 0.1% DMSO), 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM, and 30 µM.
-
Inhibitor Pre-treatment: Aspirate the growth medium from the cells and wash once with sterile PBS. Add the medium containing the different H-89 concentrations to the respective wells. Incubate for 30-60 minutes at 37°C and 5% CO2. This pre-incubation allows for cell permeation and target engagement.[5]
-
PKA Stimulation: Prepare a stock of a PKA activator, such as Forskolin (a direct adenylyl cyclase activator). Stimulate the cells by adding Forskolin to a final concentration of 10-30 µM to all wells (including the vehicle control) for 10-15 minutes .[5]
-
Cell Lysis: Immediately after stimulation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein content for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-CREB (Ser133) .
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Crucial Control: Strip the membrane and re-probe with an antibody for Total CREB to ensure equal protein loading.[15]
-
-
Data Analysis: Quantify the band intensities for Phospho-CREB and Total CREB. Calculate the ratio of Phospho-CREB to Total CREB for each H-89 concentration. Plot the normalized phosphorylation level against the log of the H-89 concentration to determine the IC50 value.
Recommended Working Concentrations from Literature
The following table provides a starting point for various applications and cell types based on published studies.
| Cell Line/Type | Application | Working Concentration | Reference |
| SK-N-MC | Inhibition of Forskolin-induced CREB phosphorylation | 10-30 µM | [5][13] |
| Human Embryonic Stem Cells (hESCs) | Enhancing survival and clonogenicity | 4 µM | [4][16] |
| ARPE-19 (Human RPE cells) | Blocking TGF-β1-induced PKA activation | 10 µM | [17] |
| CHO Cells | Growth Inhibition Assay | 10 µM | [13] |
| PC12D Cells | Inhibition of neurite outgrowth | 30 µM | [7] |
| KOPN-8 (ALL cell line) | Enhancement of immunotoxin activity | 10 µM | [18] |
General Protocol for PKA Inhibition in Cell Culture
This protocol outlines a typical workflow for assessing the effect of PKA inhibition on a cellular process.
-
Cell Culture: Seed cells to the desired density in an appropriate culture vessel (e.g., multi-well plate, flask) and allow them to reach the desired confluency.
-
Starvation (Optional): Depending on the experimental endpoint, you may need to serum-starve the cells for 4-24 hours to reduce basal signaling activity.
-
H-89 Pre-treatment: Replace the medium with fresh, low-serum or serum-free medium containing the pre-determined optimal working concentration of H-89. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 30-60 minutes.
-
Stimulation/Treatment: Add the agonist or treatment of interest to the cells for the desired duration.
-
Harvesting: At the end of the incubation period, harvest the cells for downstream analysis.
-
For Protein Analysis: Wash with ice-cold PBS and lyse as described in the dose-response protocol.
-
For RNA Analysis: Wash with PBS and lyse directly in the culture dish using a suitable lysis buffer (e.g., Buffer RLT from Qiagen).
-
For Imaging/Microscopy: Fix, permeabilize, and stain the cells according to standard immunofluorescence protocols.
-
Troubleshooting
-
Inconsistent or No Inhibitory Effect:
-
Cause: Compound degradation.
-
Solution: Ensure H-89 stock solutions have not undergone multiple freeze-thaw cycles and are stored correctly. Prepare fresh dilutions for each experiment. Confirm the activity of your PKA activator (e.g., Forskolin).
-
-
High Cell Toxicity/Death:
-
Cause: Concentration is too high or off-target effects.
-
Solution: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your dose-response experiment. Use the lowest effective concentration that inhibits PKA without significantly impacting viability.
-
-
Unexpected Phenotypes (Off-Target Effects):
-
Cause: Inhibition of other kinases like ROCK, MSK1, etc.[11]
-
Solution: This is a primary concern. Refer to the self-validating workflow in Figure 2. Use a structurally different PKA inhibitor (e.g., Rp-cAMPS analogs) to see if the phenotype is replicated.[11] Perform rescue experiments or use genetic controls if possible.
-
References
- Vertex AI Search. H-89: A Selective PKA Inhibitor for Signal Transduction R... Accessed March 21, 2026.
- Cell Signaling Technology. H-89, Dihydrochloride #9844. Accessed March 21, 2026.
- Benchchem. H89 Inhibitor Technical Support Center: Troubleshooting Off-Target Effects. Accessed March 21, 2026.
- Cayman Chemical. H-89 (hydrochloride) (CAS 130964-39-5). Accessed March 21, 2026.
- Santa Cruz Biotechnology. H-89 dihydrochloride (CAS 130964-39-5). Accessed March 21, 2026.
- Biomol.com. H-89 (hydrochloride) | CAS 130964-39-5 | Cayman Chemical. Accessed March 21, 2026.
- MedchemExpress.com. H-89 | PKA Inhibitor. Accessed March 21, 2026.
- Selleck Chemicals. H-89 Dihydrochloride | PKA Inhibitor | CAS 130964-39-5. Accessed March 21, 2026.
- ResearchGate. The many faces of H89: A review | Request PDF. Accessed March 21, 2026.
- MedchemExpress.com. H-89 dihydrochloride | PKA Inhibitor. Accessed March 21, 2026.
- TargetMol. H-89 dihydrochloride |PKA/G/C Inhibitor. Accessed March 21, 2026.
- Merck. H-89, Dihydrochloride - CAS 127243-85-0 - Calbiochem | 371963. Accessed March 21, 2026.
- Benchchem. Best practices for storing and handling H-89 Dihydrochloride. Accessed March 21, 2026.
- MilliporeSigma. H-89, Dihydrochloride. Accessed March 21, 2026.
- Sigma-Aldrich. H-89 dihydrochloride hydrate 98 (HPLC), powder CAS 130964-39-5. Accessed March 21, 2026.
- Frontiers. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. Accessed March 21, 2026.
- PMC.
- PubMed. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition. Accessed March 21, 2026.
- Wikipedia. H-89. Accessed March 21, 2026.
- PubMed. The many faces of H89: a review. Accessed March 21, 2026.
- Tocris Bioscience. H 89 dihydrochloride. Accessed March 21, 2026.
- Benchchem. A Comparative Guide to PKA Inhibitors: Rp-8-CPT-cAMPS vs. H-89. Accessed March 21, 2026.
- R&D Systems. H 89 dihydrochloride | Protein Kinase A Inhibitors. Accessed March 21, 2026.
- AACR Journals. Protein Kinase Inhibitor H89 Enhances the Activity of Pseudomonas Exotoxin A–Based Immunotoxins. Accessed March 21, 2026.
Sources
- 1. mek12.com [mek12.com]
- 2. scbt.com [scbt.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 5. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. H-89 dihydrochloride |PKA/G/C Inhibitor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. H-89 - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. H-89 (hydrochloride) | CAS 130964-39-5 | Cayman Chemical | Biomol.com [biomol.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Application Note: Reconstitution, Storage, and In Vitro Application Guidelines for H-89 Dihydrochloride
Introduction and Mechanistic Overview
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl, universally known as H-89 dihydrochloride , is a potent, cell-permeable, and reversible inhibitor of cAMP-dependent protein kinase (PKA)[1][2]. It exerts its inhibitory effect by acting as an ATP-competitive antagonist at the catalytic subunit of PKA, demonstrating a Ki of approximately 48 nM[3][4].
While highly selective for PKA at low concentrations, H-89 can inhibit other kinases (such as S6K1, MSK1, and ROCKII) at concentrations exceeding 10 µM[2][3]. Because the compound is supplied as a dihydrochloride salt, it is inherently hygroscopic. Proper handling, reconstitution, and storage are absolutely critical to prevent moisture-induced degradation, ensure accurate molarity, and maintain experimental reproducibility.
Physicochemical Properties
Before initiating any reconstitution protocol, verify the mass and lot-specific molecular weight on the vial, as the degree of hydration can occasionally vary between batches[2].
| Property | Specification |
| Chemical Name | N-[2-[[3-(4-Bromophenyl)-2-propenyl]amino]ethyl]-5-isoquinolinesulfonamide dihydrochloride[2] |
| CAS Number | 130964-39-5 (Tocris)[2] / 127243-85-0 (Sigma)[1] |
| Molecular Weight | 519.28 g/mol [1][2] |
| Chemical Formula | C₂₀H₂₀BrN₃O₂S · 2HCl[1][2] |
| Solubility (DMSO) | ≥ 100 mg/mL (192.57 mM)[3] |
| Solubility (Water) | ~ 10 - 25 mg/mL (Requires gentle warming)[1][3] |
| Solubility (Ethanol) | Insoluble / < 2 mg/mL[3] |
Reconstitution Protocol
Causality & Solvent Choice: While H-89 dihydrochloride is soluble in water, aqueous solutions are susceptible to hydrolysis over time and are highly prone to microbial contamination. Anhydrous DMSO is the universally preferred solvent for preparing concentrated stock solutions[3]. DMSO ensures rapid, complete dissolution up to 100 mg/mL and protects the sulfonamide linkage from hydrolytic degradation during long-term storage.
Molarity Calculation Table (for 10 mM Stock)
To prepare a standard 10 mM stock solution, use the following volumes of anhydrous DMSO based on the mass of H-89 dihydrochloride in your vial:
| Mass of H-89 DiHCl | Volume of Anhydrous DMSO required for 10 mM |
| 1 mg | 192.6 µL |
| 5 mg | 962.9 µL |
| 10 mg | 1.926 mL |
| 50 mg | 9.629 mL |
Step-by-Step Reconstitution Workflow
-
Equilibration (Critical Step): Remove the lyophilized vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. Why? The dihydrochloride salt is highly hygroscopic; opening a cold vial will cause immediate condensation of atmospheric moisture, leading to inaccurate weighing and accelerated degradation.
-
Centrifugation: Briefly centrifuge the vial at maximum speed (e.g., 10,000 x g for 30 seconds) to ensure all powder is dislodged from the cap and walls, maximizing recovery.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO directly to the vial.
-
Dissolution (Self-Validating Step): Vortex the vial vigorously for 1–2 minutes. The solution must be completely optically clear. If microscopic particulate matter remains, sonicate the vial in a room-temperature water bath for 5 minutes.
-
Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in sterile, low-bind microcentrifuge tubes.
Caption: Standard workflow for the reconstitution and storage of H-89 dihydrochloride.
Storage & Stability Guidelines
Solid Form: Store the lyophilized powder desiccated at -20°C , protected from light[2]. Under these conditions, the solid is stable for up to 3 years.
Solution Form: Store DMSO aliquots tightly sealed at -20°C [1]. Stock solutions are generally stable for 1 to 3 months. Causality: You must strictly avoid repeated freeze-thaw cycles. Each freeze-thaw event introduces ambient moisture into the DMSO, which drastically reduces the solubility limit of H-89, causing invisible micro-precipitates that will artificially lower the effective concentration of your treatment.
In Vitro Application Protocol: PKA Inhibition
H-89 is frequently used to validate PKA-dependent signaling pathways (e.g., those activated by Forskolin or GPCR agonists)[4].
Cell Treatment Methodology
-
Dilution: Thaw a single-use 10 mM DMSO aliquot of H-89 at room temperature. Dilute the stock into pre-warmed culture media to achieve your target working concentration (typically 1 µM to 10 µM ). Note: Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Pre-Incubation: Aspirate the old media from your cell cultures and apply the H-89-containing media. Incubate the cells for 30 to 60 minutes at 37°C. Why? This pre-incubation period is mechanistically required to allow the small molecule to permeate the lipid bilayer and competitively occupy the ATP-binding pockets of the PKA catalytic subunits before the pathway is stimulated.
-
Agonist Stimulation: Following pre-incubation, add your PKA activator (e.g., 10 µM Forskolin or a specific GPCR ligand) directly to the media.
-
Endpoint Assay: Proceed with your downstream assay (e.g., Western blot for phosphorylated CREB, or cAMP quantification).
Caption: Mechanism of PKA inhibition by H-89 dihydrochloride via ATP-competitive binding.
Sources
- 1. H-89,二盐酸盐 A cell-permeable, selective, reversible, ATP-competitive and potent inhibitor of protein kinase A (Ki = 48 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a newly synthesized selective inhibitor of cyclic AMP-dependent protein kinase, N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (H-89), of PC12D pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving cytotoxicity issues with N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl in cell lines
Welcome to the technical support resource for N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl, more commonly known as H-89 DiHCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using H-89 in cell culture and to troubleshoot common issues, particularly cytotoxicity. As a potent and widely used inhibitor of Protein Kinase A (PKA), H-89 is a valuable tool in signal transduction research.[1][2][3] However, its application can be nuanced due to off-target effects and potential for cytotoxicity, which can compromise experimental results if not properly managed.[3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve these challenges. Our goal is to empower you with the knowledge to use H-89 effectively and with confidence in the integrity of your data.
I. Understanding H-89: Mechanism and Challenges
H-89 functions as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[1][2] This action blocks the phosphorylation of PKA's downstream targets, making it a go-to inhibitor for studying cAMP-mediated signaling pathways.[5][6]
However, the very nature of its mechanism—targeting a conserved ATP-binding pocket—is also the source of its primary limitation: a lack of absolute specificity.[2][3] This can lead to unintended consequences in your cellular models.
Key Challenges:
-
Off-Target Kinase Inhibition: H-89 is known to inhibit several other kinases, some with IC50 values comparable to or even lower than that for PKA.[7][8]
-
PKA-Independent Effects: The compound can elicit cellular responses that are not mediated by PKA inhibition, further complicating data interpretation.[3][4]
-
Cell Line-Specific Cytotoxicity: The concentration at which H-89 becomes toxic can vary significantly between different cell lines, necessitating careful optimization for each new model system.
II. Troubleshooting Guide: Addressing H-89 Induced Cytotoxicity
Encountering unexpected levels of cell death after H-89 treatment is a common hurdle. This section provides a systematic approach to diagnosing and resolving cytotoxicity.
Problem 1: Widespread Cell Death Observed at Expected PKA-Inhibitory Concentrations
Plausible Causes:
-
High Sensitivity of the Cell Line: Your specific cell line may be particularly sensitive to H-89's on-target (PKA) or off-target effects.
-
Inappropriate Concentration Range: The "standard" concentration (often cited as 10 µM) may be too high for your cells.[9]
-
Solvent Toxicity: The vehicle used to dissolve H-89 (typically DMSO) may be contributing to cell death at the final concentration used.
-
Extended Exposure Time: Continuous exposure to H-89, even at a non-toxic concentration, can become cytotoxic over longer experimental timelines.
Troubleshooting Workflow
Caption: Workflow for troubleshooting H-89 cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of H-89
-
Cell Seeding: Plate your cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Prepare H-89 Dilutions: Create a serial dilution of H-89 in your cell culture medium. A common range to test is 0.5, 1, 2.5, 5, 10, and 20 µM.[4]
-
Vehicle Control: Prepare a control with the highest concentration of the solvent (e.g., DMSO) used in the H-89 dilutions.
-
Treatment: Treat the cells with the different concentrations of H-89 and the vehicle control for a predetermined time (e.g., 24 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue, or trypan blue exclusion) to determine the percentage of viable cells at each concentration.
-
Analysis: Plot cell viability against H-89 concentration to determine the IC50 for cytotoxicity and identify the highest concentration that does not significantly impact viability.
Protocol 2: Verifying PKA Inhibition at Non-Toxic Concentrations
-
Cell Treatment: Treat cells with the range of non-toxic H-89 concentrations identified in Protocol 1. Include a positive control for PKA activation (e.g., Forskolin or 8-Br-cAMP) and an untreated control.[4]
-
Lysis: After the desired incubation time, lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Western Blot: Perform a Western blot analysis to detect the phosphorylation of a known PKA substrate, such as CREB at Ser133.[9][10]
-
Analysis: A dose-dependent decrease in phospho-CREB levels will confirm PKA inhibition.[9] Correlate this with your viability data to find the optimal concentration that inhibits PKA without causing significant cell death.
Problem 2: Results are Inconsistent or Suggest Off-Target Effects
Even at non-cytotoxic concentrations, you may observe cellular effects that are not consistent with known PKA signaling pathways. This strongly suggests off-target activity.
Plausible Causes:
-
Inhibition of Other Kinases: H-89 is known to inhibit other kinases such as S6K1, MSK1, and ROCKII.[7][8]
-
Non-Kinase Dependent Effects: H-89 can have effects independent of kinase inhibition, such as altering calcium signaling or directly inhibiting potassium currents.[1][4]
Strategies for Deconvolution
Caption: Decision tree for investigating off-target effects.
III. Frequently Asked Questions (FAQs)
Q1: What is a safe starting concentration for H-89 in a new cell line?
A1: A safe starting point is typically between 1 to 5 µM. However, it is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line, as sensitivity can vary widely. For example, some studies have successfully used 4 µM in human embryonic stem cells, while others use 10 µM in cancer cell lines.[11][12]
Q2: How should I prepare and store H-89?
A2: H-89 DiHCl is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10-20 mM).[8][9] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[9] When preparing your working solution, dilute the stock directly into your pre-warmed cell culture medium. Reconstituted stock solutions are generally stable for up to 3-4 months at 4°C or -20°C.[13][14]
Q3: What are the primary off-target kinases I should be aware of?
A3: H-89 has been shown to inhibit a number of other kinases, some with greater potency than its inhibition of PKA.[4] Key off-targets include S6K1, MSK1, and ROCKII.[7][8] It is important to consider these potential off-target effects when interpreting your data.
| Kinase | Typical IC50 (nM) | Potential Confounding Effect |
| PKA | 48 - 135 | Intended Target |
| S6K1 | 80 | mTOR signaling pathway |
| MSK1 | 120 | Stress/inflammatory responses |
| ROCKII | 270 | Cytoskeleton regulation |
| PKBα/Akt | 2600 | Cell survival and growth |
IC50 values are approximate and can vary between studies.[1][7]
Q4: Are there more specific alternatives to H-89 for inhibiting PKA?
A4: Yes. If you suspect off-target effects are confounding your results, consider using alternative PKA inhibitors with different mechanisms of action. These include:
-
KT5720: Another ATP-competitive inhibitor, but structurally different from H-89.[15]
-
Rp-cAMPS analogs: These are cAMP antagonists that prevent the activation of PKA by binding to its regulatory subunits.[4]
-
Myristoylated PKI (14-22) peptide: A highly specific, cell-permeable peptide inhibitor derived from the endogenous PKA inhibitor protein.[15][16]
Q5: Can H-89 interfere with my assay readouts?
A5: Yes, this is a critical consideration. For example, H-89 has been shown to directly attenuate the bioluminescence signal produced by Renilla luciferase (RLuc), but not Firefly luciferase (FLuc).[15] If you are using an RLuc-based reporter assay, H-89 could give a false impression of PKA inhibition. In such cases, using an alternative inhibitor like KT5720, which does not affect RLuc activity, is recommended.[15]
IV. Concluding Remarks
H-89 remains a powerful and accessible tool for probing PKA function. However, its utility is maximized when used with a clear understanding of its limitations. By performing careful dose-response experiments, validating on-target inhibition, and employing orthogonal approaches to rule out off-target effects, researchers can mitigate the risk of cytotoxicity and generate robust, reliable data. Always approach results obtained solely with H-89 with a degree of caution, and support key findings with alternative inhibitors or genetic approaches whenever possible.
V. References
-
Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
-
H-89 - Wikipedia. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]
-
Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - Frontiers. (n.d.). Frontiers. Retrieved March 21, 2026, from [Link]
-
PKA inhibitor, H-89, affects the intracellular transit of regulated secretory proteins in rat lacrimal glands - American Journal of Physiology. (n.d.). American Physiological Society. Retrieved March 21, 2026, from [Link]
-
The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase | PLOS One. (2009, May 21). PLOS One. Retrieved March 21, 2026, from [Link]
-
The many faces of H89: A review | Request PDF. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
-
H89 enhances the sensitivity of cancer cells to glyceryl trinitrate through a purinergic receptor-dependent pathway - Oncotarget. (2015, February 4). Oncotarget. Retrieved March 21, 2026, from [Link]
-
Protein kinase inhibitor H89 enhances the activity of Pseudomonas exotoxin A-based immunotoxins - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
-
H89 enhances the sensitivity of cancer cells to glyceryl trinitrate through a purinergic receptor-dependent pathway - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
-
The in Vitro Effects of H-89, a Specific Inhibitor of Protein Kinase A, in the Human Colonic Carcinoma Cell Line Caco-2 - PubMed. (2003, December 15). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
-
H89 enhances the sensitivity of cancer cells to glyceryl trinitrate through a purinergic receptor-dependent pathway - PubMed. (2015, March 30). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
-
Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed. (2016, April 15). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
-
H-89, Dihydrochloride - CAS 127243-85-0 - Calbiochem | 371963 - Merck. (n.d.). MilliporeSigma. Retrieved March 21, 2026, from [Link]
-
What would be the best choice if I want to inhibit PKA in cell culture? - ResearchGate. (2016, September 27). ResearchGate. Retrieved March 21, 2026, from [Link]
-
Protein Kinase Inhibitor H89 Enhances the Activity of Pseudomonas Exotoxin A–Based Immunotoxins - AACR Journals. (2016, May 5). American Association for Cancer Research. Retrieved March 21, 2026, from [Link]
-
Simplified models for direct and indirect effects of H89 on... - ResearchGate. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
-
Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy. (2020, February 15). IOVS. Retrieved March 21, 2026, from [Link]
-
Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PubMed. (2020, May 29). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
-
(PDF) Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
Sources
- 1. H-89 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. H-89, Dihydrochloride [sigmaaldrich.com]
- 14. H-89,二盐酸盐 A cell-permeable, selective, reversible, ATP-competitive and potent inhibitor of protein kinase A (Ki = 48 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 15. The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
Improving cellular uptake of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl in fibroblasts
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl, more commonly known as H-89 Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent protein kinase A (PKA) inhibitor in fibroblast cell cultures. Achieving efficient and consistent cellular uptake is paramount for obtaining reliable and reproducible experimental outcomes. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate challenges and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl?
A1: N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide Dihydrochloride is the chemical name for a compound widely known in the scientific community as H-89 Dihydrochloride.[1] It is a cell-permeable small molecule that is extensively used as a potent inhibitor of cAMP-dependent protein kinase (PKA).[2][3] It is derived from the less potent PKA inhibitor, H-8.[1]
Q2: What is the primary mechanism of action for H-89?
A2: H-89 acts as a competitive inhibitor at the ATP-binding site on the catalytic subunit of PKA.[1] By occupying this site, it prevents the phosphorylation of PKA's downstream target proteins, thereby blocking the cAMP signaling pathway. Its inhibition constant (Ki) for PKA is approximately 48 nM in cell-free assays.[3][4]
Q3: Why is ensuring effective cellular uptake in fibroblasts critical for my experiments?
A3: The efficacy of any intracellular-acting compound like H-89 is entirely dependent on its ability to cross the plasma membrane and reach its cytosolic target (PKA) at a sufficient concentration.[5] Fibroblasts, like all cells, possess a selective barrier that can limit the entry of small molecules.[6] If cellular uptake is poor or inconsistent, you may observe a diminished or highly variable inhibitory effect, leading to misinterpretation of the PKA pathway's role in your experimental model.
Q4: Is H-89 completely specific for PKA?
| Kinase | IC50 / Ki Value (nM) | Selectivity vs. PKA |
| PKA | 48 (Ki) | - |
| S6K1 | 80 (IC50) | ~1.7x less selective |
| MSK1 | 120 (IC50) | ~2.5x less selective |
| ROCK-II | 270 (IC50) | ~5.6x less selective |
| PKG | 480 (Ki) | 10x more selective |
| PKBα/Akt1 | 2600 (IC50) | ~54x more selective |
| MAPKAP-K1b | 2800 (IC50) | ~58x more selective |
| Data compiled from multiple sources.[2][4][8] |
Q5: How should I prepare and store my H-89 stock solution?
A5: H-89 Dihydrochloride powder should be stored at -20°C.[9] To prepare a stock solution, dissolve the powder in sterile DMSO to a concentration of 10-20 mM.[9] For example, 5.19 mg of H-89 (MW: 519.28 g/mol ) can be dissolved in 0.5 mL of DMSO to create a 20 mM stock.[9] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[10] When properly stored, stock solutions are generally stable for several months.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: Suboptimal or Inconsistent PKA Inhibition
"I've treated my fibroblasts with H-89, but I'm not seeing the expected downstream effect (e.g., phosphorylation of CREB at Ser133 is not reduced). What's going wrong?"
This is a common issue that can often be traced back to insufficient intracellular concentration of the inhibitor. Follow this systematic troubleshooting approach.
Visual Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for H-89 Experiments.
Potential Causes and Solutions
-
Compound Integrity and Solubility:
-
Cause: The H-89 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Alternatively, the compound may have precipitated out of solution when diluted into your aqueous cell culture medium ("solvent shock").[10]
-
Solution:
-
Always use a freshly thawed aliquot of your DMSO stock solution. Visually inspect it for any precipitate before use.[10]
-
When preparing your working solution, add the H-89 stock drop-wise to the pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid dispersal and minimize precipitation.[10]
-
-
-
Suboptimal Concentration or Incubation Time:
-
Cause: The concentration of H-89 or the duration of treatment may be insufficient for your specific fibroblast line and experimental conditions. While the in vitro IC50 is low (~50 nM), effective concentrations in vivo or in-cell often range from 10 µM to 30 µM to achieve sufficient intracellular levels.[9]
-
Solution:
-
Dose-Response: Perform a dose-response experiment. Titrate H-89 across a range of concentrations (e.g., 1, 5, 10, 20, 30 µM) to determine the optimal effective concentration for your specific fibroblast cell line and readout.
-
Time-Course: Conduct a time-course experiment. Treat cells for varying durations (e.g., 30 min, 1, 2, 4 hours) to find the minimum time required to see a robust effect. A 30-minute pre-treatment is often a good starting point.[9]
-
-
-
Cell Health and Density:
-
Cause: Unhealthy or overly confluent cells can exhibit altered membrane permeability and metabolic activity, affecting drug uptake and response.[]
-
Solution:
-
Ensure your fibroblasts are in the logarithmic growth phase and are 70-80% confluent at the time of treatment.[12]
-
Always use cells with a low passage number, as high-passage cells can have altered phenotypes.
-
Visually inspect cells for normal morphology before starting the experiment.
-
-
-
Interference from Media Components:
-
Cause: Serum proteins in the culture medium can bind to small molecules like H-89, reducing the free concentration available to enter the cells.
-
Solution:
-
If your fibroblasts can tolerate it, consider reducing the serum concentration (e.g., from 10% to 2% or 0.5%) or using serum-free media during the H-89 treatment period.[13] Always run a vehicle control with the reduced-serum media to ensure it doesn't affect the baseline readout.
-
-
Problem: Enhancing H-89 Delivery in Resistant Fibroblasts
"My fibroblast line appears resistant to H-89, even at high concentrations. Are there advanced methods to improve its intracellular delivery?"
While H-89 is labeled as cell-permeable, its efficiency can vary between cell types.[3][14] If standard optimization fails, more advanced strategies can be employed.
Potential Causes and Solutions
-
High Efflux Pump Activity:
-
Cause: Fibroblasts can express efflux transporters (like P-glycoprotein) that actively pump foreign compounds out of the cell, preventing them from reaching their target.[15]
-
Solution: While specific inhibitors for these pumps exist, their use can introduce confounding variables. A more direct approach to bypass this is to use a delivery-enhancing agent.
-
-
Poor Passive Diffusion:
-
Cause: The specific lipid composition of your fibroblast line's membrane may not be conducive to the passive diffusion of H-89.[5]
-
Solution: Utilize Cell-Penetrating Peptides (CPPs)
-
Concept: CPPs are short peptides that can traverse the cell membrane and can be linked to cargo molecules, like small molecule drugs, to facilitate their intracellular delivery.[16][17] This can significantly enhance the uptake of molecules that otherwise have poor permeability.[18]
-
Strategy: You can covalently conjugate H-89 to a well-known CPP, such as one derived from the HIV-TAT protein.[19] This creates a new chemical entity that leverages the CPP's transport mechanism to enter the cell. This is an advanced technique requiring expertise in bioconjugation chemistry.
-
Considerations: This approach modifies the drug itself and requires significant validation to ensure the CPP does not interfere with the experiment and that the H-89 remains active.
-
-
Key Experimental Protocols
Protocol 1: Preparation of H-89 Stock and Working Solutions
-
Reconstitute Stock Solution: Briefly centrifuge the vial of H-89 Dihydrochloride powder. Add the appropriate volume of sterile, anhydrous DMSO to create a 10-20 mM stock solution. Vortex thoroughly until fully dissolved.
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store immediately at -20°C.
-
Prepare Working Solution: On the day of the experiment, pre-warm your cell culture medium to 37°C. Thaw one aliquot of the H-89 stock.
-
Dilution: To make a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the H-89 stock to 999 µL of the pre-warmed medium. Add the DMSO stock drop-wise while gently agitating the medium to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest H-89 concentration (e.g., 0.1% DMSO).
Protocol 2: Validating PKA Inhibition via Western Blot for Phospho-CREB
This protocol allows you to functionally validate that H-89 is effectively inhibiting PKA in your fibroblasts by measuring the phosphorylation of a key downstream target, CREB.[9]
Caption: H-89 Inhibition of the PKA-CREB Signaling Pathway.
-
Cell Seeding: Plate fibroblasts in 6-well plates and grow until they reach ~70-80% confluency.
-
Serum Starvation (Optional): To reduce baseline signaling, you may serum-starve the cells for 4-6 hours in serum-free medium prior to treatment.
-
H-89 Pre-treatment: Aspirate the medium and add fresh medium (with or without serum, as optimized) containing either vehicle (DMSO) or the desired concentrations of H-89. Incubate for 30-60 minutes at 37°C.
-
PKA Stimulation (Positive Control): To one set of vehicle-treated wells and one set of H-89-treated wells, add a PKA activator like Forskolin (e.g., 30 µM final concentration) for the last 10-15 minutes of the incubation.[9] Leave one set of vehicle-treated wells unstimulated as a negative control.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody against Phospho-CREB (Ser133) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
Validation: Strip the blot and re-probe for Total CREB and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
-
Expected Outcome: The Forskolin-stimulated, vehicle-treated sample should show a strong p-CREB band. This signal should be significantly reduced in the Forskolin-stimulated, H-89-treated sample, confirming effective PKA inhibition.
References
-
Wikipedia. (n.d.). H-89. Retrieved from [Link]
- Jankowski, A. M., Ensign, M. A., & Maisel, K. (2025). Cell-penetrating peptides as facilitators of cargo-specific nanocarrier-based drug delivery. RSC Chemical Biology. Published online August 14, 2025.
- Al-Abd, A. M., et al. (2021). Application of Cell Penetrating Peptides as a Promising Drug Carrier to Combat Viral Infections. Pharmaceutics, 13(9), 1349.
- Lochner, A., & Moolman, J. A. (2006). The many faces of H89: a review. Cardiovascular Drug Reviews, 24(3-4), 261–274.
- Frontiers Media S.A. (2025, January 22). Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Frontiers in Immunology.
- Frontiers Media S.A. (2024). Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Frontiers in Immunology, 15, 1349830.
- Spandidos Publications. (2018). H89 dihydrochloride hydrate and calphostin C lower the body temperature through TRPV1. Experimental and Therapeutic Medicine, 16(5), 4145-4151.
-
Bertin Bioreagent. (n.d.). H-89 (hydrochloride). Retrieved from [Link]
- He, H., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Journal of Controlled Release, 305, 48-58.
-
ResearchGate. (2016, May 4). Need help troubleshooting Scratch Assay "Wound Healing" using NIH 3T3 Fibroblasts? Retrieved from [Link]
- Sidal, H., et al. (2020). Development of small-molecule-induced fibroblast expansion technologies. Journal of Cellular and Molecular Medicine, 24(16), 9036-9047.
-
Taylor & Francis Online. (2019, March 24). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Retrieved from [Link]
- Spandidos Publications. (2018). Small molecular compounds efficiently convert human fibroblasts directly into neurons. Experimental and Therapeutic Medicine, 16(5), 4145-4151.
-
National Center for Biotechnology Information. (n.d.). Troubleshooting guide. Retrieved from [Link]
-
Bio-Techne. (2019, March 8). Using Small Molecules to Improve Stem Cell Workflow. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide. Retrieved from [Link]
- Pincha, M., et al. (2018). Activation of Fibroblast Contractility via Cell-Cell Interactions and Soluble Signals. Journal of Visualized Experiments, (139), 58153.
-
National Center for Advancing Translational Sciences. (n.d.). N-(2-(METHYLAMINO)ETHYL)ISOQUINOLINE-5-SULFONAMIDE. Retrieved from [Link]
-
BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
- Wang, Y., et al. (2015). Small molecules enable cardiac reprogramming of mouse fibroblasts with a single factor, Oct4. Cell Reports, 10(4), 546-557.
-
bioRxiv. (2022, June 12). Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. Retrieved from [Link]
-
MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
- Li, C., et al. (2022). Direct Reprograming of Mouse Fibroblasts into Dermal Papilla Cells via Small Molecules. International Journal of Molecular Sciences, 23(8), 4191.
-
European Pharmaceutical Review. (2022, August 17). New research finds cancer-associated fibroblasts can promote or inhibit drug sensitivity. Retrieved from [Link]
-
Inxight Drugs. (n.d.). N-(2-(METHYLAMINO)ETHYL)ISOQUINOLINE-5-SULFONAMIDE. Retrieved from [Link]
Sources
- 1. H-89 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. H-89, Dihydrochloride - CAS 127243-85-0 - Calbiochem | 371963 [merckmillipore.com]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. Activation of Fibroblast Contractility via Cell-Cell Interactions and Soluble Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. H-89 (hydrochloride) - Biochemicals - CAT N°: 10010556 [bertin-bioreagent.com]
- 15. mdpi.com [mdpi.com]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. Application of Cell Penetrating Peptides as a Promising Drug Carrier to Combat Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-penetrating peptides as facilitators of cargo-specific nanocarrier-based drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00617A [pubs.rsc.org]
- 19. Applications of cell penetrating peptide-based drug delivery system in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl in physiological media
Welcome to the Technical Support Center for N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide Dihydrochloride (commonly known as the PKA inhibitor H-8 ). As a Senior Application Scientist, I frequently assist drug development professionals and researchers who encounter precipitation issues when transitioning this compound from concentrated stock solutions into physiological media.
This guide provides a deep dive into the chemical causality of these solubility issues and offers field-proven, self-validating protocols to ensure your kinase assays yield reproducible results.
Root Cause Analysis: Why Does H-8 Precipitate?
Understanding the physicochemical properties of H-8 is critical for successful formulation. Precipitation in physiological media typically stems from three mechanistic failures:
-
pH-Induced Free Base Conversion: H-8 is supplied as a dihydrochloride salt. In pure water, it is highly soluble because it ionizes and creates an acidic microenvironment. However, physiological media (e.g., DMEM, PBS) is heavily buffered to a pH of ~7.4. Upon dilution, the protonated methylamino group is neutralized, rapidly converting the soluble salt into the highly hydrophobic free base, leading to immediate precipitation ([1]).
-
Solvent Shock (Dielectric Collapse): When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the sudden shift in the solvent's dielectric constant forces the hydrophobic isoquinoline ring out of solution before it can evenly disperse.
-
Hygroscopic Degradation of DMSO: DMSO aggressively absorbs atmospheric moisture. Even minor water contamination in your DMSO stock significantly reduces the solubility limit of H-8, causing invisible micro-precipitates that nucleate and crash out upon addition to cell culture media ([2]).
Quantitative Solubility Data
To establish a baseline, always respect the absolute solubility limits of the compound. Exceeding these limits guarantees phase separation.
| Solvent System | Max Solubility | Preparation Notes | Storage Stability |
| Anhydrous DMSO | ~20.8 mg/mL (61.5 mM) | Requires sonication & warming to 60°C. Use newly opened DMSO. | 1 month at -20°C[2] |
| Water / PBS (pH 7.2) | ~10.0 mg/mL (29.5 mM) | Dissolve directly. Do not use DMSO first if making an aqueous stock. | < 1 day at 4°C (Prepare fresh)[1] |
| Co-Solvent (In Vivo/Media) (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (7.4 mM) | Stepwise addition is mandatory. Solution must clear between steps. | Use immediately[2][3] |
Visualizing the Mechanism and Workflow
PKA Inhibition Mechanism
To understand why maintaining H-8 in solution is critical, we must look at its target. H-8 must remain fully solvated to successfully permeate the cell membrane and compete with ATP at the catalytic cleft of Protein Kinase A (PKA).
Caption: Mechanism of PKA inhibition by H-8 via ATP-competitive binding.
Step-by-Step Formulation Workflow
Caption: Stepwise formulation workflow for H-8 to prevent precipitation.
Self-Validating Experimental Protocols
Protocol A: Preparation of a 50 mM In Vitro Master Stock (DMSO)
Use this protocol for standard cell culture assays requiring high-concentration master stocks.
-
Equilibration: Allow the H-8 Dihydrochloride vial to reach room temperature in a desiccator before opening.
-
Causality: Opening a cold vial causes condensation, introducing water that destroys the solubilizing power of DMSO.
-
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 50 mM concentration.
-
Thermal Sonication: Vortex for 30 seconds. Place the tube in a heated sonicating water bath at 60°C for 10-15 minutes ([2]).
-
Validation Check: Hold the tube against a light source. The solution must be completely transparent with no refractive swirling. If cloudy, repeat Step 3.
-
Aliquot & Store: Immediately aliquot into single-use tubes and store at -20°C (stable for 1 month) or -80°C (stable for 6 months) ([2]).
Protocol B: Stepwise Co-Solvent Formulation for Complex Media / In Vivo Use
Use this protocol when direct dilution into PBS/Media causes precipitation. This creates a micellar suspension that shields the hydrophobic isoquinoline core.
-
Initial Solvation: Start with 10% (by final volume) of your clear H-8 DMSO stock.
-
PEG300 Addition: Add 40% (by final volume) of PEG300. Vortex thoroughly.
-
Validation Check: The mixture must be completely clear. PEG300 acts as a bridging solvent, lowering the dielectric constant gap.
-
-
Surfactant Addition: Add 5% (by final volume) of Tween-80. Vortex thoroughly.
-
Causality: Tween-80 forms micelles around the H-8 molecules, preventing them from aggregating when water is introduced.
-
-
Aqueous Dilution: Dropwise, add 45% (by final volume) of Saline (0.9% NaCl) or your physiological media while gently vortexing ([3]).
-
Validation Check: The final solution should be a clear, homogenous liquid yielding up to 2.5 mg/mL of H-8. Use immediately ([2]).
-
Frequently Asked Questions (FAQs)
Q: Can I prepare an aqueous stock of H-8 Dihydrochloride and freeze it? A: No. While H-8 Dihydrochloride is initially soluble in water (up to 10 mg/mL), aqueous solutions are highly unstable and prone to hydrolysis and precipitation over time. Aqueous stocks should be prepared fresh and used within 24 hours ([1]).
Q: My DMSO stock was clear yesterday, but today it is cloudy after thawing. What happened? A: Your DMSO likely absorbed atmospheric moisture during the first use. H-8 is highly sensitive to the water content in DMSO ([2]). To salvage it, you can attempt to heat the stock to 60°C and sonicate, but for quantitative assays, it is safer to prepare a fresh stock using a newly opened ampoule of anhydrous DMSO.
Q: How does the solubility of H-8 compare to H-89? A: Both are isoquinolinesulfonamide derivatives targeting PKA. However, H-89 contains a bulky, highly hydrophobic p-bromocinnamylamino group, making it even less soluble in aqueous media than H-8 (which only has a small methylamino group). If you are switching from H-89 to H-8, you will generally find H-8 slightly easier to formulate, though both require strict adherence to the stepwise co-solvent protocols to prevent precipitation at physiological pH.
Q: I am doing a cell culture assay. Can I just add the DMSO stock directly to my pre-warmed DMEM? A: Only if your final concentration is extremely low (typically <10 µM) and the final DMSO concentration is <0.1%. For higher concentrations, direct addition causes "solvent shock." Instead, pre-dilute your DMSO stock into a small volume of media containing carrier proteins (like 10% FBS or 1% BSA), which act as natural surfactants, before adding it to the bulk culture.
References
Sources
A Comparative Guide to PKA Inhibitors in cAMP Signaling: N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl (H-8) vs. KT5720
For researchers, scientists, and drug development professionals navigating the complexities of cyclic AMP (cAMP) signaling, the selection of appropriate chemical tools is paramount. This guide provides an in-depth, objective comparison of two commonly utilized ATP-competitive inhibitors of Protein Kinase A (PKA): N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl (H-8) and KT5720. Our analysis moves beyond a simple cataloging of features to offer field-proven insights into their practical application, helping you to make informed decisions for your experimental design.
The Central Role of PKA in cAMP Signaling
The cAMP signaling pathway is a ubiquitous and vital signal transduction cascade that governs a myriad of cellular processes, including metabolism, gene transcription, and cell growth[1][2]. The primary effector of intracellular cAMP is PKA. In its inactive state, PKA exists as a heterotetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits. These active C subunits then phosphorylate specific serine and threonine residues on a wide array of substrate proteins, thereby modulating their activity and eliciting a cellular response[1][2].
Given its central role, the pharmacological inhibition of PKA is a critical technique for elucidating the downstream consequences of cAMP signaling. Both H-8 and KT5720 are routinely employed for this purpose. However, their distinct chemical structures, potencies, and selectivity profiles necessitate a careful consideration of their respective strengths and weaknesses.
Caption: The cAMP/PKA signaling pathway and points of inhibition.
Head-to-Head Comparison: H-8 vs. KT5720
| Feature | N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl (H-8) | KT5720 |
| Chemical Structure | Isoquinolinesulfonamide derivative | Indolocarbazole alkaloid |
| Mechanism of Action | ATP-competitive inhibitor of the PKA catalytic subunit.[3] | ATP-competitive inhibitor of the PKA catalytic subunit.[3][4][5] |
| Potency (Ki for PKA) | 1.2 µM[3] | ~60 nM[3][5][6] |
| Potency (IC50 for PKA) | Not consistently reported for H-8; H-89 (a derivative) is ~48 nM.[7] | ~3.3 µM (cell-based)[4][8] |
| Cell Permeability | Cell-permeable, but may require higher concentrations for significant effect.[9] | Cell-permeable.[4][5][10] |
| Solubility | Soluble in water. | Soluble in DMSO and methanol.[10] |
| Selectivity Profile | Also inhibits Protein Kinase G (PKG) and Protein Kinase C (PKC).[3] H-8 and its derivatives are known to have numerous off-target effects.[11][12][13] | Also inhibits other kinases such as PKB, MESK, and GSK-3β.[3] Can have PKA-independent effects.[6][14] |
Deep Dive into the Inhibitors
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl (H-8)
H-8 belongs to the isoquinolinesulfonamide family of kinase inhibitors.[15] Its mechanism of action involves direct competition with ATP for binding to the catalytic subunit of PKA.[3] While it is a valuable tool, it is crucial to acknowledge that H-8 is not strictly selective for PKA and also demonstrates inhibitory activity against other kinases, notably PKG and PKC.[3] In fact, its derivative, H-89, while more potent against PKA, is well-documented to have a wide range of off-target effects, including inhibition of other kinases and direct effects on ion channels.[11][16][17][18] Researchers using H-8 should be aware of these potential confounding factors and design experiments with appropriate controls. Due to its water solubility, H-8 is straightforward to prepare in aqueous buffers.
KT5720
KT5720 is a cell-permeable indolocarbazole alkaloid that also acts as an ATP-competitive inhibitor of the PKA catalytic subunit.[3][4][5] With a Ki value of approximately 60 nM, it exhibits significantly higher potency for PKA in vitro compared to H-8.[3][5][6] However, like H-8, KT5720 is not entirely specific for PKA and has been shown to inhibit other kinases, including Protein Kinase B (PKB), among others.[3] Furthermore, some studies suggest that KT5720 can exert cellular effects that are independent of PKA inhibition.[6][14] Its solubility in organic solvents like DMSO necessitates careful preparation of stock solutions and consideration of potential solvent effects in cell-based assays.
Experimental Design and Protocols
The choice between H-8 and KT5720 should be guided by the specific experimental context. Below are detailed protocols for key experiments to assess the efficacy and specificity of these inhibitors.
In Vitro PKA Kinase Assay
This assay directly measures the ability of an inhibitor to block the phosphorylation of a PKA-specific substrate by purified PKA catalytic subunit.
Caption: Workflow for an in vitro PKA kinase assay.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate (e.g., Kemptide)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[19]
-
ATP
-
H-8 or KT5720
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[19][20]
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of H-8 or KT5720 in the appropriate solvent (water for H-8, DMSO for KT5720). The final concentration of DMSO in the assay should be kept below 1% to avoid solvent-induced inhibition.
-
Set up the Reaction: In a 96-well plate, combine the kinase buffer, purified PKA enzyme, and PKA substrate.
-
Add Inhibitor: Add the desired concentration of H-8, KT5720, or vehicle control to the appropriate wells.
-
Initiate the Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to the Km of PKA for ATP to ensure sensitive detection of competitive inhibition.
-
Incubate: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Detect Kinase Activity: Stop the reaction and quantify the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.[19]
-
Data Analysis: Calculate the percentage of PKA inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Phospho-CREB (p-CREB) in Cultured Cells
This cell-based assay assesses the ability of the inhibitors to block PKA-mediated phosphorylation of a key downstream target, the transcription factor CREB, at its Serine-133 residue.
Caption: Workflow for Western blot analysis of p-CREB.
Materials:
-
Cultured cells known to express the cAMP/PKA/CREB pathway components
-
Cell culture medium and supplements
-
H-8 or KT5720
-
PKA activator (e.g., Forskolin)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat the cells with various concentrations of H-8, KT5720, or vehicle control for a suitable duration (e.g., 30-60 minutes). Subsequently, stimulate the cells with a PKA activator like Forskolin for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[21][22] Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[21][22]
-
Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody.[21][22]
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system.[21] To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.[22] Quantify the band intensities using densitometry software and normalize the phospho-CREB signal to the total CREB signal.
Conclusion and Recommendations
Both N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl (H-8) and KT5720 are valuable pharmacological tools for interrogating the cAMP/PKA signaling pathway. The choice between them should be a deliberate one, based on a thorough understanding of their properties and the specific requirements of the experiment.
-
For in vitro kinase assays , the higher potency of KT5720 may be advantageous, allowing for the use of lower concentrations and potentially reducing the risk of off-target effects. However, its insolubility in aqueous solutions requires the use of an organic solvent like DMSO, which must be carefully controlled for.
-
For cell-based assays , the cell permeability of both compounds is a key feature. The water solubility of H-8 can simplify experimental setup. However, its lower potency might necessitate the use of higher concentrations, which in turn increases the likelihood of engaging off-target kinases.
-
Crucially, for both inhibitors, the potential for off-target effects cannot be overstated. It is imperative to include appropriate controls in all experiments. These may include using multiple, structurally distinct PKA inhibitors to confirm that the observed phenotype is not due to a compound-specific artifact. Additionally, employing molecular biology techniques, such as siRNA-mediated knockdown of PKA subunits or the use of kinase-dead PKA mutants, can provide more definitive evidence for the role of PKA in the process under investigation.[17]
References
-
PubChem. N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide. [Link]
-
NCATS Inxight Drugs. N-(2-(METHYLAMINO)ETHYL)ISOQUINOLINE-5-SULFONAMIDE. [Link]
-
BIOLOG Life Science Institute. Info H 89 & KT 5720 Pitfalls. [Link]
-
ResearchGate. K m and IC 50 values for PKA-C, PKAR3, and GST-Rho-kinase-CAT. [Link]
-
PubMed. Direct inhibition of a PKA inhibitor, H-89 on KV channels in rabbit coronary arterial smooth muscle cells. [Link]
-
PMC. The Protein Kinase A Inhibitor KT5720 Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation. [Link]
-
Frontiers. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. [Link]
-
GSRS. N-(2-(METHYLAMINO)ETHYL)ISOQUINOLINE-5-SULFONAMIDE. [Link]
-
ResearchGate. The many faces of H89: A review. [Link]
-
Enzo Life Sciences. PKA kinase activity kit. [Link]
-
Spandidos Publications. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). [Link]
-
PMC. Amyloid β-peptide inhibition of the PKA/CREB pathway and long-term potentiation: Reversibility by drugs that enhance cAMP signaling. [Link]
-
GSRS. N-(2-(METHYLAMINO)ETHYL)ISOQUINOLINE-5-SULFONAMIDE. [Link]
-
PLOS One. The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase. [Link]
-
PanVera. PROTEIN KINASE C ASSAY KITS PROTOCOL. [Link]
-
ResearchGate. How to monitor PKA activity by western blot? [Link]
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
PMC. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. [Link]
-
bioRxiv. On-target toxicity limits the efficacy of CDK11 inhibition against cancers with 1p36 deletions. [Link]
-
PubMed. Effects of PKA inhibitors, H-compounds, on epithelial Na+ channels via PKA-independent mechanisms. [Link]
-
Wikipedia. H-89. [Link]
-
PubMed. KT-5720 reverses multidrug resistance in variant S49 mouse lymphoma cells transduced with the human MDR1 cDNA and in human multidrug-resistant carcinoma cells. [Link]
-
American Journal of Physiology-Cell Physiology. PKA inhibitor, H-89, affects the intracellular transit of regulated secretory proteins in rat lacrimal glands. [Link]
-
Absorption Systems. Comparison of Ki Values. [Link]
Sources
- 1. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid β-peptide inhibition of the PKA/CREB pathway and long-term potentiation: Reversibility by drugs that enhance cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KT5720 | PKA | TargetMol [targetmol.com]
- 6. The Protein Kinase A Inhibitor KT5720 Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KT 5720 | inhibitor of protein kinase A | CAS# 108068-98-0 | InvivoChem [invivochem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]
- 11. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effects of PKA inhibitors, H-compounds, on epithelial Na+ channels via PKA-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KT-5720 reverses multidrug resistance in variant S49 mouse lymphoma cells transduced with the human MDR1 cDNA and in human multidrug-resistant carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-(2-(METHYLAMINO)ETHYL)ISOQUINOLINE-5-SULFONAMIDE [drugs.ncats.io]
- 16. Direct inhibition of a PKA inhibitor, H-89 on KV channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. H-89 - Wikipedia [en.wikipedia.org]
- 19. promega.com [promega.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Profiling of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl (H-8): A Comparative Guide to PKA, PKG, and PKC Inhibition
Executive Summary & Introduction
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride, universally known in pharmacological literature as H-8 , is a classic ATP-competitive kinase inhibitor. Developed in the 1980s, it belongs to the isoquinolinesulfonamide class of compounds.
A frequent and critical error in drug development and cell biology is the conflation of H-8 with its heavily modified derivative, H-89. While H-89 (which features a bulky p-bromocinnamylamino group) is highly selective for Protein Kinase A (PKA), H-8 exhibits a broader-spectrum profile and is actually slightly more potent against Protein Kinase G (PKG) than PKA , while showing significantly weaker activity against Protein Kinase C (PKC) . This guide objectively compares the inhibitory profile of H-8 across these three AGC-family kinases and provides self-validating experimental frameworks for its use.
Mechanistic Overview & Causality in Experimental Design
H-8 functions by competitively anchoring its isoquinolinesulfonamide moiety into the adenine-binding region of the kinase catalytic subunit's ATP-binding pocket . Because the ATP-binding clefts of PKG and PKA share immense structural homology, H-8 cross-reacts robustly with both.
The Causality of Concentration: Understanding the biochemical Ki (inhibition constant) is critical for experimental design. H-8 inhibits PKG with a Ki of 0.48 µM and PKA with a Ki of 1.2 µM. Because it is an ATP-competitive inhibitor, its apparent IC50 in intact cells is heavily right-shifted due to high intracellular ATP concentrations (~1–5 mM). Consequently, researchers must use cellular doses of 10–20 µM to achieve target engagement.
At 10–20 µM, H-8 will profoundly inhibit both PKG and PKA, while beginning to exert weak off-target effects on PKC ( Ki = 15.0 µM). Using H-8 as a "specific" PKA inhibitor in cellular assays is a fundamental design flaw. Instead, H-8 should be utilized as a broad cyclic nucleotide-dependent kinase inhibitor, and experiments must be structured as self-validating systems using orthogonal agonists to isolate specific pathways.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the biochemical inhibition constants of H-8. Data is derived from standard in vitro radiometric kinase assays where ATP concentrations are kept near the Km of the respective kinases.
| Target Kinase | Biochemical Ki Value (µM) | Relative Selectivity (vs PKG) | Primary Intracellular Activator |
| PKG (cGMP-dependent) | 0.48 | 1.0x (Primary Target) | cGMP / Nitric Oxide |
| PKA (cAMP-dependent) | 1.20 | 2.5x Weaker | cAMP / Forskolin |
| PKC (Ca²⁺/DAG-dependent) | 15.00 | 31.2x Weaker | Ca²⁺ / Diacylglycerol |
Signaling Pathway & Logical Relationship Diagram
Diagram illustrating the concentration-dependent inhibitory profile of H-8 across AGC kinases.
Experimental Workflows & Protocols: A Self-Validating System
To ensure scientific trustworthiness, reliance on a single inhibitor is insufficient. The protocols below outline how to establish a self-validating system for H-8.
Protocol 1: In Vitro Radiometric Kinase Assay ( Ki Determination)
Causality: Utilizing[γ-³²P]ATP allows for the direct, stoichiometric quantification of phosphotransfer to a peptide substrate, bypassing the amplification artifacts common in downstream reporter assays.
-
Buffer Preparation: Prepare kinase-specific reaction buffers. For PKG, include 1 µM cGMP. For PKA, include 1 µM cAMP. For PKC, include 0.5 mM CaCl₂, 50 µg/mL phosphatidylserine, and 1 µg/mL diolein.
-
Enzyme & Substrate Addition: Add 10–20 ng of purified recombinant kinase per well. Add specific peptide substrates (e.g., Kemptide for PKA/PKG; Histone H1 for PKC).
-
H-8 Titration: Prepare a 10-point dose-response curve of H-8 DiHCl (from 0.01 µM to 100 µM) in DMSO. Critical: Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced kinase denaturation.
-
Reaction Initiation: Initiate the reaction by adding 10 µM cold ATP spiked with 1 µCi of [γ-³²P]ATP per well. Incubate at 30°C for 15 minutes.
-
Quenching & Detection: Spot 25 µL of the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters three times in 75 mM phosphoric acid to remove unreacted ATP. Quantify the incorporated radiolabel via liquid scintillation counting.
Protocol 2: Cell-Based Target Engagement & Pathway Deconvolution
Causality: Because 10 µM H-8 in cells will inhibit both PKG and PKA, researchers must use parallel stimulation arms to validate which pathway is responsible for a given biological phenotype.
-
Cell Seeding: Seed target cells (e.g., PC12 or vascular smooth muscle cells) in 6-well plates and grow to 80% confluence. Serum-starve for 4 hours prior to the assay to reduce basal kinase activity.
-
Pre-treatment: Incubate cells with 10 µM H-8 DiHCl for 30 minutes. This duration is required for the compound to cross the plasma membrane and equilibrate with intracellular ATP.
-
Orthogonal Stimulation:
-
Arm A (PKA Validation): Stimulate with 10 µM Forskolin (adenylate cyclase activator) for 15 minutes.
-
Arm B (PKG Validation): Stimulate with 100 µM 8-Br-cGMP (cell-permeable PKG activator) for 15 minutes.
-
-
Lysis & Western Blotting: Lyse cells rapidly in ice-cold RIPA buffer supplemented with broad-spectrum phosphatase inhibitors (e.g., NaF, Na₃VO₄).
-
Validation Logic (The Readout): Perform Western blotting. Probe for p-VASP (Ser239) as the definitive readout for PKG activity, and p-CREB (Ser133) as the readout for PKA activity. If H-8 is functioning correctly at 10 µM, it should attenuate the phosphorylation of both substrates in their respective stimulation arms. To definitively prove a phenotype is PKA-driven and not PKG-driven, a parallel experiment must be run using a strictly PKA-selective inhibitor (like H-89 at 1 µM), which will suppress p-CREB but leave p-VASP intact.
References
-
Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036-5041. URL: [Link]
-
Engh, R. A., Girod, A., Kinzel, V., Huber, R., & Bossemeyer, D. (1996). Crystal structures of catalytic subunit of cAMP-dependent protein kinase in complex with isoquinolinesulfonyl protein kinase inhibitors H7, H8, and H89. Structural implications for selectivity. Journal of Biological Chemistry, 271(42), 26157-26164. URL: [Link]
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl (H-8): Cross-Reactivity with PKC Isoforms and Comparative Alternatives
As a Senior Application Scientist, I frequently observe researchers misattributing signal transduction dependencies due to the dose-dependent cross-reactivity of early-generation kinase inhibitors. N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride, commonly known as H-8 , is a classical ATP-competitive inhibitor originally characterized for its potent suppression of cyclic nucleotide-dependent kinases—specifically Protein Kinase G (PKG) and Protein Kinase A (PKA) [1].
However, a critical pitfall in its application is its moderate affinity for Protein Kinase C (PKC) isoforms[2]. Because AGC family kinases share a highly conserved ATP-binding catalytic cleft, H-8 can inadvertently inhibit PKC at concentrations commonly used in cell-based assays. This guide provides an objective, data-driven comparison of H-8 against alternative kinase inhibitors and outlines a self-validating experimental protocol to accurately deconvolute PKA vs. PKC signaling.
Section 1: Quantitative Selectivity Profile
To avoid off-target effects, researchers must strictly control the working concentration of H-8. While the Ki for PKG and PKA are in the sub-micromolar to low-micromolar range, the Ki for PKC is approximately 15 µM[2]. Therefore, using H-8 at concentrations ≥ 15 µM will result in dual PKA/PKC inhibition[3].
Table 1: Kinase Inhibitory Profile ( Ki / IC50 ) of H-8 and Alternatives
| Inhibitor | Target Class | PKG ( Ki ) | PKA ( Ki ) | PKC Isoforms ( Ki / IC50 ) | Key Application / Notes |
| H-8 | Isoquinolinesulfonamide | 0.48 µM | 1.2 µM | ~15 µM | Moderate selectivity; requires strict dose titration to avoid PKC cross-reactivity. |
| H-7 | Isoquinolinesulfonamide | 5.8 µM | 3.0 µM | ~6.0 µM | Broad-spectrum; nearly equipotent for PKA and PKC. Poor choice for pathway deconvolution. |
| H-89 | Isoquinolinesulfonamide | 0.48 µM | 0.048 µM | >30 µM | Derived from H-8; ~30x more potent for PKA over PKC[4]. Preferred for isolating PKA pathways. |
| GF109203X | Bisindolylmaleimide | >10 µM | >2 µM | 10–20 nM | Highly selective for PKC ( α,β,γ,δ,ϵ )[5]; ideal orthogonal control. |
Section 2: Mechanistic Causality of Isoform Cross-Reactivity
The causality behind H-8's cross-reactivity lies in its structural binding mechanics. H-8 functions as a competitive inhibitor at the ATP-binding site. X-ray crystallography of AGC kinases reveals that the isoquinoline ring of H-8 occupies the adenine-binding pocket, while the sulfonamide group interacts with the ribose-binding region [2].
Because the ATP-binding pockets of PKA, PKG, and PKC are structurally homologous, selectivity is entirely driven by subtle differences in the hydrophobic sub-pockets and the hinge region of the kinase domain. H-8 lacks the extended functional groups (such as the p-bromocinnamyl group found in H-89) that provide deep-pocket steric hindrance and high-affinity anchoring specifically in PKA. Consequently, as the concentration of H-8 increases, the thermodynamic barrier for binding to the slightly less complementary PKC ATP-pocket is overcome, leading to cross-reactivity across multiple PKC isoforms .
Diagram 1: Intersection of H-8, H-89, and GF109203X within PKA and PKC signaling pathways.
Section 3: Self-Validating Protocol for Kinase Deconvolution
When utilizing H-8 to probe PKA/PKG pathways, the experimental design must be self-validating. A single-dose H-8 treatment is scientifically invalid for distinguishing PKA from PKC. The following protocol employs a dose-titration matrix combined with an orthogonal PKC-specific inhibitor (GF109203X) to establish definitive causality .
Protocol: In Vitro Kinase Activity Deconvolution Assay
Objective: To isolate PKA-dependent phosphorylation from PKC-dependent phosphorylation in cell lysates.
Step 1: Lysate Preparation and Fractionation
-
Lyse cells in a non-denaturing buffer (20 mM HEPES pH 7.4, 10 mM MgCl2 , 1 mM DTT, supplemented with EDTA-free protease inhibitors and phosphatase inhibitors).
-
Causality Note: Avoid using chelators like EDTA/EGTA at high concentrations. PKC requires Ca2+ for membrane translocation and full activation, whereas PKA relies on cAMP. Stripping Ca2+ will artificially suppress baseline PKC activity, skewing the deconvolution.
Step 2: Inhibitor Matrix Pre-Incubation Divide the lysate into five distinct reaction tubes to create a self-validating control matrix. Incubate lysates with inhibitors for 15 minutes at 30°C prior to adding ATP.
-
Tube A (Vehicle Control): 0.1% DMSO.
-
Tube B (PKA/PKG Specific): H-8 at 1.5 µM. (Inhibits PKA/PKG, spares PKC).
-
Tube C (Cross-Reactivity Check): H-8 at 20 µM. (Inhibits PKA, PKG, and PKC).
-
Tube D (Orthogonal PKA Block): H-89 at 100 nM. (Highly specific PKA inhibition).
-
Tube E (Orthogonal PKC Block): GF109203X at 100 nM. (Highly specific PKC inhibition).
Step 3: Substrate Phosphorylation
Add 5 µCi[ γ
32 P]ATP and specific peptide substrates (e.g., Kemptide for PKA, Myelin Basic Protein for PKC).Incubate for exactly 10 minutes at 30°C.
Causality Note: The brief 10-minute window ensures initial-rate kinetics, preventing substrate depletion or trans-phosphorylation artifacts that occur at steady-state.
Step 4: Quantification and Logic Validation
-
Spot the reactions onto P81 phosphocellulose paper, wash extensively with 0.75% phosphoric acid to remove free ATP, and quantify via scintillation counting.
-
Validation Logic: If a phosphorylation event is truly PKA-dependent, it will be suppressed in Tubes B, C, and D, but remain active in Tube E. If the event is PKC-dependent, it will remain active in Tubes B and D, but be suppressed in Tubes C and E.
Diagram 2: Self-validating experimental workflow for deconvoluting PKA vs. PKC activity.
References
-
Title: Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Source: Biochemistry URL: [Link]
-
Title: Crystal structures of catalytic subunit of cAMP-dependent protein kinase in complex with isoquinolinesulfonyl protein kinase inhibitors H7, H8, and H89. Source: Journal of Biological Chemistry URL: [Link]
-
Title: Specificity and mechanism of action of some commonly used protein kinase inhibitors. Source: Biochemical Journal URL: [Link]
-
Title: The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C. Source: Journal of Biological Chemistry URL: [Link]
Sources
Comparative efficacy of isoquinolinesulfonamide inhibitors in smooth muscle tissue
Comparative Efficacy of Isoquinolinesulfonamide Inhibitors in Smooth Muscle Tissue: A Mechanistic and Methodological Guide
Introduction & Mechanistic Overview
Smooth muscle contraction is fundamentally governed by the phosphorylation state of the 20-kDa regulatory myosin light chain (MLC). This state is tightly regulated by the opposing actions of Calcium/Calmodulin-dependent Myosin Light Chain Kinase (MLCK) and Myosin Light Chain Phosphatase (MLCP)[1]. The RhoA/Rho-associated coiled-coil kinase (ROCK) pathway induces "calcium sensitization" by phosphorylating the MYPT1 regulatory subunit of MLCP, thereby inhibiting phosphatase activity and sustaining smooth muscle contraction[2].
Isoquinolinesulfonamides represent a versatile class of ATP-competitive kinase inhibitors that have become indispensable tools for dissecting these pathways. While early derivatives were broad-spectrum, structural refinements have yielded highly specific inhibitors for ROCK and Protein Kinase A (PKA)[3]. Because ROCK and PKA exert opposing effects on smooth muscle tone, selecting the correct isoquinolinesulfonamide derivative is critical for accurate experimental outcomes.
Mechanistic Divergence: ROCK vs. PKA Inhibition
The efficacy of an isoquinolinesulfonamide in smooth muscle tissue depends entirely on its kinase target profile:
-
ROCK Inhibitors (Fasudil, H-1152, K-115): By blocking ROCK1/2, these agents prevent the phosphorylation of MYPT1. This disinhibits MLCP, leading to the rapid dephosphorylation of MLC and profound smooth muscle relaxation, even in the presence of high intracellular calcium[1].
-
PKA Inhibitors (H-89): PKA typically phosphorylates and inhibits MLCK, promoting relaxation. Therefore, applying H-89 to smooth muscle tissue antagonizes cAMP-mediated relaxation (e.g., from beta-adrenergic agonists), maintaining or enhancing contractile tone[4].
Comparative Pharmacological Profiles
-
Fasudil (HA-1077): The prototypical isoquinolinesulfonamide ROCK inhibitor. While clinically approved for cerebral vasospasm, it exhibits moderate off-target effects on PKA and PKC at higher micromolar concentrations, requiring careful dose titration in ex vivo assays[5].
-
H-1152: A glycyl-analog of Fasudil engineered for superior potency. It exhibits a highly optimized binding affinity for the ROCK ATP-binding pocket, achieving nanomolar efficacy and significantly wider selectivity windows against PKA and PKC[6].
-
K-115 (Ripasudil): A next-generation derivative with pronounced selectivity for ROCK2 over ROCK1. It is highly efficacious in relaxing trabecular meshwork smooth muscle and is utilized clinically for the treatment of glaucoma[7].
-
H-89: Structurally related but optimized for PKA. It is the gold standard for isolating cAMP-dependent relaxation pathways in smooth muscle assays, though it retains weak off-target affinity for ROCK2[4].
(Note: Y-27632, a 4-aminopyridine derivative, is frequently used alongside isoquinolinesulfonamides as a reference standard due to its distinct chemical scaffold and high ROCK selectivity[3].)
Quantitative Efficacy & Selectivity Data
The table below summarizes the half-maximal inhibitory concentrations (IC50) of key inhibitors across relevant kinases, illustrating their selectivity profiles.
| Inhibitor | Primary Target | ROCK1 IC50 | ROCK2 IC50 | PKA IC50 | PKC IC50 |
| Fasudil | ROCK1/2 | 330 nM | 158 nM | 4,580 nM | 12,300 nM |
| H-1152 | ROCK1/2 | 14.5 nM | 12 nM | 3,030 nM | 5,680 nM |
| K-115 (Ripasudil) | ROCK2 > ROCK1 | 51 nM | 19 nM | 2,100 nM | 27,000 nM |
| H-89 | PKA | N/A | 270 nM | 135 nM | >30,000 nM |
| Y-27632 * | ROCK1/2 | 140 nM | 300 nM | >25,000 nM | >25,000 nM |
*Y-27632 is a pyridine derivative included as a comparative experimental benchmark.
Mandatory Visualization
Fig 1: Kinase-mediated regulation of smooth muscle myosin light chain (MLC) phosphorylation.
Experimental Methodology: Isometric Force Recording in Organ Bath
To objectively compare the relaxant efficacy of these inhibitors, the ex vivo organ bath assay remains the gold standard[8]. This protocol is designed as a self-validating system: it isolates direct smooth muscle effects from endothelial influence and uses a pathway-specific constrictor.
Step 1: Tissue Preparation & Endothelial Denudation
-
Action: Isolate rat aortic rings (2-3 mm in length). Mechanically denude the endothelium by gently rubbing the intimal surface with a textured stainless-steel wire.
-
Causality: Denudation is critical. Intact endothelium releases nitric oxide (NO) in response to shear or chemical stimuli, which activates PKG and causes independent relaxation. Removing the endothelium prevents this from confounding the direct measurement of ROCK/PKA inhibition.
Step 2: Equilibration
-
Action: Mount rings on isometric force transducers in a 25 mL organ bath containing Krebs-Henseleit solution (maintained at 37°C, continuously aerated with 95% O2 / 5% CO2). Apply a resting tension of 1.5 g and equilibrate for 60 minutes, washing every 15 minutes[8].
Step 3: Viability and Denudation Validation (Self-Validating Step)
-
Action: Contract the tissue with 60 mM KCl to verify smooth muscle viability. Wash thoroughly. Contract with 1 µM Phenylephrine, then add 10 µM Acetylcholine.
-
Causality: Acetylcholine induces endothelium-dependent relaxation via NO release. A lack of relaxation (<5% reversal of tone) confirms successful endothelial denudation, validating the system for direct smooth muscle pharmacology.
Step 4: Pre-Contraction with U46619
-
Action: Induce a stable, sub-maximal contraction using 0.1 µM U46619 (a Thromboxane A2 analog).
-
Causality: U46619 strongly activates the GPCR-G12/13-RhoA-ROCK pathway. This provides a highly specific dynamic range to evaluate the efficacy of ROCK inhibitors like Fasudil or H-1152, as the contraction is heavily reliant on calcium sensitization rather than just calcium influx[8].
Step 5: Cumulative Concentration-Response
-
Action: Add the isoquinolinesulfonamide inhibitor (e.g., Fasudil or H-1152) in cumulative half-log increments (from 1 nM to 10 µM). Wait for a stable plateau before the next addition.
-
Data Extraction: Calculate the IC50 (or pD2) based on the percentage reversal of the U46619-induced tone to compare the relative relaxant efficacy of the compounds.
Sources
- 1. Opportunities to Target Specific Contractile Abnormalities with Smooth Muscle Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H-89, PKA inhibitor (CAS 130964-39-5) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. jpbjournal.com [jpbjournal.com]
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl proper disposal procedures
As a Senior Application Scientist, I recognize that the true value of a chemical supplier lies not just in the purity of the reagent, but in the comprehensive safety and operational intelligence provided alongside it. N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide Dihydrochloride (H-8 Dihydrochloride) is a highly potent, cell-permeable kinase inhibitor. While it is an invaluable tool for elucidating cyclic nucleotide signaling pathways, its biological activity and chemical structure demand rigorous, uncompromising safety and disposal protocols.
This master plan provides the essential, step-by-step logistical guidance required to handle, store, and dispose of H-8 Dihydrochloride safely, ensuring total compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) mandates.
Chemical Identity & Hazard Profile
Before handling H-8 Dihydrochloride, laboratory personnel must understand its physicochemical properties. While not explicitly P-listed by the EPA, its classification as a combustible solid and its potent biological activity mandate that it be treated as a highly hazardous laboratory chemical[1],[2].
Table 1: Quantitative Specifications & Hazard Data for H-8 Dihydrochloride
| Parameter | Specification |
| Chemical Name | N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide Dihydrochloride |
| CAS Number | 113276-94-1 |
| Molecular Formula | C12H15N3O2S · 2HCl |
| Molecular Weight | 338.25 g/mol |
| Target Affinity (Ki) | PKA (1.2 µM), PKG (0.48 µM) |
| Storage Temperature | -20°C (Powder), -80°C (Liquid Stock) |
| Decomposition Products | NOx, SOx, HCl gas (Highly Toxic) |
| Hazard Classification | Combustible Solid; WGK 3 (Highly hazardous to water) |
Mechanistic Context: The "Why" Behind the Hazard
Safety protocols are only effective when personnel understand why they are necessary. H-8 Dihydrochloride is a cell-permeable, reversible, and ATP-competitive inhibitor of Protein Kinase A (PKA) and Protein Kinase G (PKG)[3].
Because it is designed to easily cross lipid bilayers, accidental dermal exposure or inhalation of aerosolized dust allows the compound to rapidly enter the bloodstream. Once systemic, it competes with ATP to bind the catalytic subunit of PKA, disrupting fundamental cellular processes including glycogen metabolism, cardiovascular tone, and neurological signaling[3].
Mechanism of PKA inhibition by H-8 Dihydrochloride via ATP competition.
Standard Operating Procedure (SOP): Safe Handling & Preparation
To prevent accidental exposure and ensure the integrity of your experiments, follow this self-validating workflow for preparing H-8 stock solutions.
Workflow 1: Preparation of H-8 Stock Solutions
-
Equip PPE: Don chemical-resistant gloves (minimum BS EN 374:2003 standard), tightly sealed safety goggles, and a dedicated laboratory coat[2].
-
Containment: Transfer the H-8 Dihydrochloride vial to a Class II biological safety cabinet or a certified chemical fume hood. Causality: This prevents the inhalation of aerosolized micro-powders during the weighing process[2].
-
Reconstitution: Inject the appropriate volume of sterile solvent (e.g., DMSO or distilled water) directly into the vial through the septum to achieve the desired molarity (e.g., 10 mM stock). Do not open the cap until the powder is fully dissolved.
-
Aliquot & Store: Divide the stock solution into single-use aliquots in light-protected microcentrifuge tubes. Store at -80°C for up to 6 months to prevent chemical degradation[4].
Comprehensive Disposal Protocol (The Core Directive)
Under the EPA's "cradle-to-grave" regulatory framework, your laboratory is legally responsible for this chemical from the moment it is generated until its final destruction[5].
Because H-8 contains a sulfonamide group, an isoquinoline ring, and chloride ions, thermal decomposition (combustion) releases highly toxic nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas[2]. Therefore, standard landfill disposal or drain pouring is strictly prohibited. It must be processed via high-temperature incineration equipped with flue gas scrubbers[5].
Cradle-to-Grave hazardous waste disposal workflow for H-8 Dihydrochloride.
Workflow 2: Chemical Waste Disposal Procedure
-
Waste Segregation: Separate H-8 liquid waste from biological hazards and strong oxidizing agents. Critical Note: Do not mix with biological disinfectants like bleach, as isoquinolinesulfonamides can react with halogens to form highly volatile, toxic byproducts[6].
-
Primary Containment: Pour liquid waste into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container[1].
-
Regulatory Labeling: Affix an EPA-compliant "Hazardous Waste" label immediately upon adding the first drop of waste. The label must include the chemical name, accumulation start date, and hazard class (Combustible/Toxic)[7].
-
Secondary Containment: Place the primary container inside a secondary spill tray within a designated, line-of-sight Satellite Accumulation Area (SAA)[7].
-
Vendor Hand-off: Once the container is full, or reaches the facility's Central Accumulation Area (CAA) time limit (typically 90 to 180 days depending on generator status), transfer it to a certified hazardous waste vendor for manifested transport and high-temperature incineration[5],[7].
Spill Response & Decontamination
In the event of an accidental spill, immediate and calculated action is required to prevent environmental contamination and personnel exposure.
Workflow 3: Emergency Spill Response
-
Evacuate and Assess: Clear unprotected personnel from the immediate area. Verify that the spill does not pose an immediate fire hazard, as H-8 is a combustible solid[2].
-
Containment: Cover the spilled powder with a damp, chemically inert absorbent pad. Causality: Dampening the pad prevents the aerosolization of the fine chemical dust into the laboratory atmosphere[2].
-
Collection: Using a non-sparking tool, sweep the absorbent material and spilled compound into a rigid, sealable hazardous waste container.
-
Decontamination: Wash the affected surface with a standard laboratory detergent (e.g., Alconox) and water. Collect all rinse water using absorbent pads and dispose of them as hazardous solid waste[2]. Do not use bleach.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
